Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-19-14(17)11(9-15)8-13(16)10-4-6-12(18-2)7-5-10/h4-7,11H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSGBIZEOIMKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, a multifunctional organic compound with potential applications in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its structure, synthesis, reactivity, and analytical characterization. The information presented herein is a synthesis of available data on structurally related compounds, providing a predictive but scientifically grounded profile of the target molecule.
Molecular Structure and Physicochemical Properties
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is a keto-ester derivative featuring a cyano group, an ethyl ester, a ketone, and a methoxy-substituted aromatic ring. These functional groups impart a unique combination of reactivity and potential for further chemical modifications.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate | N/A |
| Molecular Formula | C₁₄H₁₅NO₄ | N/A |
| Molecular Weight | 261.27 g/mol | N/A |
| XLogP3-AA | 1.6 | Predicted based on analogs[1][2][3] |
| Hydrogen Bond Donor Count | 0 | Predicted based on analogs[1][2][3] |
| Hydrogen Bond Acceptor Count | 5 | Predicted based on analogs[1][2][3] |
| Rotatable Bond Count | 6 | Predicted based on analogs[1][2][3] |
| Exact Mass | 261.100108 g/mol | Predicted based on analogs[1][2][3] |
| Topological Polar Surface Area | 80.2 Ų | Predicted based on analogs[2][3] |
Synthesis and Reaction Mechanisms
Proposed Synthetic Workflow
A logical and efficient synthesis could be a one-pot reaction involving the base-catalyzed condensation of 4-methoxyacetophenone with glyoxylic acid to form an α,β-unsaturated keto acid, followed by a Michael addition of ethyl cyanoacetate and subsequent decarboxylation. A more direct, albeit potentially lower-yielding, approach would be the direct Michael addition of ethyl cyanoacetate to 1-(4-methoxyphenyl)prop-2-en-1-one (4-methoxychalcone).
Sources
- 1. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate | C13H12FNO3 | CID 66924657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-cyano-4-oxo-4-phenylbutanoate | C13H13NO3 | CID 15633746 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Characterization and Synthesis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 881673-52-5) is a highly versatile, polyfunctional aliphatic intermediate that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Featuring an ester, a nitrile, and an aryl ketone within a compact four-carbon backbone, this molecule is primed for complex heterocyclization reactions. This whitepaper provides a comprehensive, mechanistically grounded guide to its physicochemical properties, rational synthesis, and downstream applications in drug discovery.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (
-
C1 (Ester): The ethyl ester provides a site for future amidation, hydrolysis, or condensation reactions.
-
C2 (
-Carbon): Bears a cyano (-C≡N) group. The proton at this position is highly acidic due to the synergistic electron-withdrawing effects of both the cyano and ester groups, making it an excellent nucleophilic center upon deprotonation. -
C3 (Methylene): Acts as a structural spacer, introduced via the alkylating agent.
-
C4 (Ketone): An oxo group conjugated with an electron-donating 4-methoxyphenyl (anisyl) ring. This provides a highly reactive electrophilic center for cyclization (e.g., with hydrazines to form pyridazines or pyrroles).
Quantitative Physicochemical Data
To facilitate rational drug design and synthetic planning, the core quantitative metrics of the molecule are summarized below.
| Property | Value | Structural & Synthetic Significance |
| Molecular Formula | Defines exact atomic composition and mass balance. | |
| Molecular Weight | 261.28 g/mol | Optimal for small-molecule drug design (Lipinski-compliant). |
| H-Bond Donors | 0 | Enhances lipophilicity and cellular membrane permeability. |
| H-Bond Acceptors | 5 | Provides multiple interaction sites for target protein binding. |
| Rotatable Bonds | 7 | Ensures high conformational flexibility for induced-fit binding. |
Mechanistic Synthesis & Retrosynthetic Analysis
Expertise & Causality in Reaction Design
The synthesis of 2-cyano-4-oxo-4-arylbutanoates relies on the nucleophilic substitution (
The choice of reagents and conditions is strictly dictated by the
Acetone is utilized as the reaction solvent because its polar aprotic nature poorly solvates the resulting enolate anion. This lack of solvation maximizes the enolate's nucleophilicity, driving the
Retrosynthetic disconnection and forward SN2 alkylation pathway.
Self-Validating Experimental Protocol
This protocol is adapted from validated methodologies for the alkylation of cyanoacetates with phenacyl bromides [2, 3]. It incorporates strict in-process controls to ensure reproducibility, prevent dialkylation, and maximize yield.
Reagents
-
Ethyl cyanoacetate: 40 mmol (8.0 equivalents) — A large excess is used specifically to prevent the dialkylation of the highly reactive active methylene.
-
4-Methoxyphenacyl bromide: 5 mmol (1.0 equivalent)
-
Potassium carbonate (
), anhydrous: 10 mmol (2.0 equivalents) -
Acetone (anhydrous): 25 mL
Step-by-Step Workflow
-
Enolate Generation: Suspend
(10 mmol) in anhydrous acetone (15 mL) within a dry, round-bottom flask. Add ethyl cyanoacetate (40 mmol) and stir the suspension at 40–45 °C for 15 minutes to pre-form the enolate anion. -
Electrophile Addition: Dissolve 4-methoxyphenacyl bromide (5 mmol) in anhydrous acetone (10 mL). Add this solution dropwise to the enolate suspension over 30 minutes. Causality: Slow addition maintains a low concentration of the electrophile, further suppressing dialkylation.
-
Reaction Monitoring (Self-Validation): Stir the reaction at 40–45 °C for 1–2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Petroleum Ether/Ethyl Acetate (8:2) eluent system. The reaction is self-validated as complete when the UV-active 4-methoxyphenacyl bromide spot completely disappears.
-
Quenching & Extraction: Cool the mixture to room temperature. Add ethyl acetate (20 mL) and quench the reaction with distilled water (20 mL). Separate the organic layer.
-
Washing & Neutralization: Wash the organic layer with a 10% aqueous
solution (15 mL). Causality: This specific mild acid wash neutralizes any remaining without hydrolyzing the ester. Follow with a brine wash (10 mL) and dry over anhydrous . -
Purification: Concentrate the organic layer under reduced pressure. Distill the crude oil under high vacuum (150 °C / 1 mmHg) to recover the valuable excess ethyl cyanoacetate. Purify the remaining residue via flash column chromatography (Silica gel, Petroleum Ether/EtOAc) to isolate the pure target compound.
Self-validating experimental workflow for synthesizing the target oxobutanoate.
Downstream Applications in Drug Discovery
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is a privileged intermediate for the synthesis of complex heterocycles, which are highly sought after in medicinal chemistry for their diverse pharmacological profiles [3].
-
Pyrrole & Pyridazine Synthesis: The 1,4-dicarbonyl-like system (the ketone and the ester) combined with the cyano group makes it an exceptional substrate for the synthesis of highly substituted pyrroles and pyridazin-4-ones via condensation with primary amines or hydrazines [2].
-
Thiophene Derivatives: Reaction of the active methylene and cyano group with elemental sulfur and a ketone (Gewald reaction conditions) yields highly substituted 2-aminothiophene derivatives. These thiophene scaffolds are core pharmacophores in various apoptosis-inducing agents, allosteric modulators, and kinase inhibitors [3].
References
-
Molaid Chemical Database. "ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 881673-52-5)". Molaid. Available at: [Link]
-
SciSpace Literature. "Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives". SciSpace. Available at:[Link]
-
National Institutes of Health (NIH). "Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation". PMC. Available at: [Link]
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 881673-52-5): Synthesis, Mechanistic Profiling, and Applications in Combinatorial Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, highly functionalized heterocyclic scaffolds is paramount. Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 881673-52-5) has emerged as a highly versatile tricarbonyl derivative and 1,4-dicarbonyl equivalent. Featuring three orthogonal reactive sites—a ketone, an ester, and a cyano group—this molecule serves as a privileged building block for the combinatorial synthesis of pyrroles, pyrazoles, and pyrimidines.
This technical guide provides an in-depth analysis of its physicochemical properties, details a field-proven silver-catalyzed radical umpolung synthesis protocol, and explores its downstream applications in developing cytotoxic agents for oncology [1, 2].
Physicochemical Profiling
Understanding the fundamental properties of this intermediate is critical for predicting its behavior in downstream cyclocondensation reactions. The electron-donating methoxy group enhances the nucleophilicity of the adjacent aromatic system, while the cyanoacetate moiety provides a highly acidic alpha-proton for subsequent functionalization.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate | Polyfunctional 1,4-dicarbonyl equivalent. |
| CAS Registry Number | 881673-52-5 | Unique identifier for literature/database retrieval [2]. |
| Molecular Formula | C₁₄H₁₅NO₄ | - |
| Molecular Weight | 261.277 g/mol | Optimal low-molecular-weight building block. |
| Key Functional Groups | Ketone, Cyano, Ethyl Ester, Methoxy | Enables orthogonal, site-selective reactivity. |
| Physical State | Solid (typically isolated via chromatography) | Stable under standard laboratory conditions. |
Mechanistic Synthesis: Silver-Catalyzed Radical Umpolung
Historically, the synthesis of heavily functionalized 1,4-dicarbonyls required harsh conditions or toxic transition metals. Recent advancements have established a robust, mild protocol utilizing a silver-catalyzed intermolecular radical umpolung cross-coupling between silyl enol ethers and activated methylene compounds [1].
Mechanistic Pathway
The reaction bypasses traditional ionic pathways by employing a single-electron transfer (SET) cascade.
-
Initiation: Silver oxide (Ag₂O) acts dually as a mild base and a SET catalyst, deprotonating ethyl cyanoacetate to generate a carbon-centered radical.
-
Umpolung Addition: This electrophilic radical attacks the electron-rich double bond of the silyl enol ether (derived from 4-methoxyacetophenone). This represents an "umpolung" (polarity reversal) of the enol ether, which typically acts as a nucleophile.
-
Termination: Subsequent oxidation by ambient oxygen (O₂) and desilylation yields the target tricarbonyl compound, while regenerating the active silver catalyst.
Fig 1: Silver-catalyzed radical umpolung cross-coupling mechanism for tricarbonyl synthesis.
Standardized Experimental Protocol
This protocol is designed to be a self-validating system. Visual cues (e.g., phase separation, color changes) inherently verify the progression of the reaction [1].
Reagents Required:
-
1-(4-methoxyphenyl)vinyl silyl ether (1.0 mmol, 2.0 equiv)
-
Ethyl cyanoacetate (0.5 mmol, 1.0 equiv)
-
Ag₂O (0.1 mmol, 0.2 equiv)
-
1,4-Dioxane (2.0 mL)
Step-by-Step Methodology & Causality:
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the silyl enol ether, ethyl cyanoacetate, Ag₂O, and 1,4-dioxane.
-
Causality: 1,4-dioxane is selected because its moderate polarity optimally stabilizes the SET transition state without sequestering the silver catalyst. The 2:1 stoichiometry of the enol ether compensates for any competitive oxidative homocoupling side reactions.
-
-
Aerobic Stirring: Stir the mixture at room temperature in the presence of air for ~6 hours.
-
Causality: The reaction must be run in air. Oxygen serves as the terminal oxidant, re-oxidizing the reduced silver species back to Ag(I), thus allowing Ag₂O to be used in sub-stoichiometric (catalytic) amounts (20 mol%).
-
-
Workup: Concentrate the resulting mixture under reduced pressure. Take up the residue in ethyl acetate (EtOAc), wash with brine, and dry over anhydrous Na₂SO₄.
-
Causality: EtOAc effectively extracts the highly polar tricarbonyl product while leaving inorganic silver residues in the aqueous phase. Brine removes residual 1,4-dioxane.
-
-
Purification: Concentrate the organic layer and purify via silica gel column chromatography (petroleum ether/ethyl acetate gradient).
Table 2: Reaction Optimization Parameters
| Parameter | Condition | Yield Impact | Mechanistic Causality |
| Catalyst Loading | Ag₂O (20 mol%) | Optimal | Balances radical generation rate with catalytic turnover. |
| Atmosphere | Air (O₂) | Critical | O₂ serves as the terminal oxidant; inert atmosphere halts turnover. |
| Solvent | 1,4-Dioxane | High | Superior stabilization of the SET transition state. |
Applications in Combinatorial Synthesis & Oncology
The true value of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate lies in its utility as an advanced intermediate in drug discovery. The spatial arrangement of its functional groups makes it an ideal precursor for generating libraries of biologically active heterocycles [3].
Heterocyclic Scaffold Generation
-
Pyrazoles & Pyrimidines: Condensation of the 1,4-dicarbonyl system with hydrazines or amidines yields heavily substituted pyrazoles and pyrimidines. The cyano group can be subsequently hydrolyzed to an amide or reduced to an amine, providing a handle for further pharmacophore decoration.
-
Cytotoxic Screening: Derivatives synthesized from this core have been extensively evaluated against human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung). The methoxyphenyl moiety often enhances binding affinity in the hydrophobic pockets of target kinases (e.g., VEGFR-2), leading to cell cycle arrest and apoptosis in tumor cells [3].
Fig 2: Workflow from tricarbonyl intermediate to cytotoxic heterocyclic lead compounds.
Analytical Characterization
To ensure the integrity of the synthesized Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate before proceeding to library generation, the following analytical validations are standard:
-
¹H NMR (CDCl₃): Look for the characteristic methoxy singlet at ~3.85 ppm. The ethyl ester will present as a distinct quartet (~4.2 ppm) and triplet (~1.3 ppm). The methine proton alpha to both the cyano and ester groups will appear as a complex multiplet due to coupling with the adjacent methylene protons.
-
IR Spectroscopy: Confirm the presence of the cyano group (sharp peak at ~2250 cm⁻¹), the ester carbonyl (~1740 cm⁻¹), and the ketone carbonyl (~1680 cm⁻¹, conjugated with the aromatic ring).
References
-
Title: Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives Source: The Journal of Organic Chemistry, ACS Publications (2024) URL: [Link]
-
Title: Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate CAS 881673-52-5 Database Entry Source: ChemSrc Chemical Database URL: [Link]
-
Title: Synthesis of tricyclic pyrazolopyrimidine arylidene ester derivatives and their cytotoxic and molecular docking evaluations Source: Biomedicine & Pharmacotherapy / ResearchGate (2022) URL: [Link]
Technical Guide: Structural, Synthetic, and Mechanistic Profiling of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, highly functionalized polycarbonyl architectures serve as critical building blocks for complex heterocyclic scaffolds. Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 881673-52-5) [1] is a prime example of a versatile tricarbonyl-equivalent derivative. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and the state-of-the-art synthetic methodologies used to construct it—specifically highlighting recent advancements in silver-catalyzed radical umpolung cross-coupling [2].
Structural Analysis and IUPAC Nomenclature
The systematic IUPAC name, Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate , is derived through a strict hierarchical application of organic nomenclature rules:
-
Principal Functional Group: The ester moiety (-COOR) possesses the highest priority among the functional groups present (over ketones and nitriles). This dictates the suffix of the parent chain as "-oate" . The alkyl group attached to the ester oxygen is an "ethyl" group.
-
Parent Carbon Chain: The longest contiguous carbon chain containing both the ester carbonyl and the ketone carbonyl consists of four carbons. This establishes the parent alkane as "butane" , resulting in the base name "butanoate" .
-
Numbering Convention: The carbon atom of the ester carbonyl is definitively assigned as C1 .
-
Substituent Mapping:
-
C2 Position: A nitrile group (-CN) is attached, designated by the prefix "2-cyano" .
-
C4 Position: The fourth carbon is part of a ketone carbonyl, designated by the prefix "4-oxo" . Furthermore, an aromatic ring with a methoxy group at its para-position is attached to C4, yielding the complex substituent "4-(4-methoxyphenyl)" .
-
-
Alphabetization: The prefixes are assembled alphabetically (cyano, methoxyphenyl, oxo) to form the complete, unambiguous IUPAC name.
Physicochemical Profile & Quantitative Data
The following table summarizes the core quantitative data and typical reaction metrics associated with the modern synthesis of this compound [1][2].
| Parameter / Property | Value / Description |
| Chemical Name | Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate |
| CAS Registry Number | 881673-52-5 |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.28 g/mol |
| Structural Class | |
| Typical Synthetic Yield | 75% – 85% (via Ag-catalyzed cross-coupling) |
| Optimal Catalyst Loading | 20 mol % Ag₂O (0.2 equivalents) |
| Standard Reaction Conditions | 1,4-dioxane, Room Temperature, Open Air, ~6 hours |
Synthetic Methodologies: The Shift to Radical Umpolung Cross-Coupling
Historically, compounds of this class were synthesized via classical
A modern, highly efficient alternative was recently disclosed by Liang et al. (2024), utilizing a Silver-Catalyzed Radical Umpolung Cross-Coupling [2]. This method couples silyl enol ethers with activated methylene compounds. By employing Ag₂O as both a catalyst and a base under ambient air, the protocol achieves excellent functional group tolerance and high atom economy.
Mechanistic Pathway
The success of the modern synthetic route relies on an "umpolung" (polarity reversal) strategy. Normally, silyl enol ethers act as nucleophiles. In this radical manifold, the activated methylene (ethyl cyanoacetate) undergoes single-electron transfer (SET) oxidation to become an electrophilic carbon-centered radical. This radical subsequently adds to the nucleophilic
Mechanism of Silver-Catalyzed Radical Umpolung Cross-Coupling for Tricarbonyl Synthesis.
Self-Validating Experimental Protocol
The following step-by-step methodology is adapted from the optimized conditions for silver-catalyzed intermolecular cross-coupling [2]. It is designed with embedded validation checkpoints to ensure reproducibility.
Objective: Synthesis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
-
Step 1: Reaction Assembly. To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(4-methoxyphenyl)ethenyloxy)trimethylsilane (1.0 mmol, 2.0 equiv) and ethyl cyanoacetate (0.5 mmol, 1.0 equiv).
-
Causality: An excess (2.0 equiv) of the silyl enol ether is utilized to suppress the competitive homocoupling of the activated methylene radical and drive the cross-coupling to completion.
-
-
Step 2: Catalyst Initiation. Add Silver(I) oxide (Ag₂O, 0.1 mmol, 0.2 equiv) directly to the neat mixture.
-
Causality: Ag₂O serves a dual purpose: it acts as a mild base to deprotonate the acidic
-protons of ethyl cyanoacetate, and as a single-electron oxidant to generate the active radical species.
-
-
Step 3: Solvent Addition & Aerobic Stirring. Add 1,4-dioxane (2.0 mL). Leave the reaction vessel open to the air and stir at room temperature for approximately 6 hours.
-
Causality: Conducting the reaction in open air is critical. Atmospheric oxygen acts as the terminal oxidant, regenerating the active Ag(I) species from Ag(0), thereby allowing the silver to function catalytically rather than stoichiometrically.
-
-
Step 4: In-Process Validation (TLC). Monitor the reaction via Thin Layer Chromatography (Eluent: 4:1 Petroleum Ether/Ethyl Acetate).
-
Validation: The product will appear as a distinct UV-active spot (due to the methoxyphenyl chromophore) that stains readily with KMnO₄ (due to the ketone and cyano groups). Disappearance of the ethyl cyanoacetate spot indicates reaction completion.
-
-
Step 5: Workup and Purification. Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate and wash with brine to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography to isolate the pure product.
-
Validation: ¹H NMR spectroscopy should reveal a characteristic singlet (or a pair of doublets if enolized) for the highly deshielded C2 methine proton (
4.0–4.8 ppm), alongside the distinct AB quartet of the para-substituted aromatic ring.
-
Applications in Drug Development
In medicinal chemistry, molecules like Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate are highly prized as 1,4-dicarbonyl equivalents. Their primary applications include:
-
Paal-Knorr Pyrrole Synthesis: Condensation of this compound with primary amines or anilines yields highly substituted, cyano-bearing pyrroles. Pyrrole cores are ubiquitous in pharmaceuticals, including blockbuster statins (e.g., Atorvastatin).
-
Pyrimidine and Pyrazole Scaffolds: The
-keto ester/cyanoacetate motif allows for cyclization with amidines, guanidines, or hydrazines, providing direct access to functionalized pyrimidines and pyrazoles—privileged structures in kinase inhibitor design.
References
-
ChemSrc Database. (n.d.). Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS 881673-52-5). Retrieved March 9, 2026, from[Link]
-
Liang, T., Yuan, Q., Xu, L., Liu, J.-Q., Kärkäs, M. D., & Wang, X.-S. (2024). Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives. The Journal of Organic Chemistry, 89(13), 9298-9302. Retrieved March 9, 2026, from[Link]
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary & Molecular Identity
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 881673-52-5) is a highly functionalized
Physicochemical Properties
Understanding the physical and chemical baseline of the compound is critical for reaction design, solvent selection, and storage. The data below synthesizes its core parameters.
Table 1: Physicochemical and Safety Profile
| Parameter | Value / Description |
| IUPAC Name | Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate[1] |
| CAS Registry Number | 881673-52-5[1] |
| Molecular Formula | C14H15NO4[2] |
| Molecular Weight | 261.277 g/mol [3] |
| Predicted LogP | ~1.49[3] |
| Physical State | Solid (Non-combustible, Storage Class 13)[1] |
| H-Bond Donors / Acceptors | 0 / 5 |
| GHS Hazard Classifications | H302 (Acute Tox. 4), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[1] |
Causality in Properties: The moderate lipophilicity (LogP ~1.49) ensures excellent solubility in mid-polar organic solvents (e.g., ethyl acetate, 1,4-dioxane, dichloromethane) while allowing for clean aqueous workups[3]. The lack of hydrogen bond donors makes it a pure H-bond acceptor, which directly influences its crystallization behavior and mitigates the risk of uncontrolled self-aggregation in solution.
Structural and Electronic Characterization
The reactivity of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is dictated by three distinct electrophilic and acidic sites:
-
The C4 Ketone: Conjugated with a 4-methoxyphenyl ring. The electron-donating methoxy group (+M effect) slightly attenuates the electrophilicity of the carbonyl carbon compared to an unsubstituted acetophenone derivative, favoring attack by softer nucleophiles.
-
The C2 Methine Proton: Flanked by an ester and a strongly electron-withdrawing cyano group, this proton is highly acidic. It can be easily deprotonated by mild bases to form a stable, resonance-delocalized enolate for further alkylation or Knoevenagel-type condensations.
-
The C1 Ester & C2 Nitrile: Both serve as secondary electrophilic sites for nucleophilic acyl substitution or addition, respectively, enabling complex cascade cyclizations.
Synthesis and Mechanistic Pathways
Historically,
A state-of-the-art protocol involves the Silver-Catalyzed Radical Umpolung Cross-Coupling of silyl enol ethers with activated methylene compounds, as developed by Liang et al. (2024)[4].
Mechanistic Causality:
In this pathway,
Mechanistic pathway of silver-catalyzed radical umpolung cross-coupling.
Protocol 1: Silver-Catalyzed Cross-Coupling Synthesis
Self-Validating Design: The use of ambient air and room temperature prevents the thermal degradation of the radicals. The visual precipitation of reduced silver species provides an immediate indicator of the redox cycle's progression.
-
Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(4-methoxyphenyl)vinyl trimethylsilyl ether (1.0 mmol, 2.0 equiv) and ethyl cyanoacetate (0.5 mmol, 1.0 equiv)[5].
-
Catalyst Addition: Add
(0.1 mmol, 0.2 equiv) to serve as the dual catalyst and base[5]. -
Solvation: Suspend the mixture in 2.0 mL of anhydrous 1,4-dioxane. Rationale: 1,4-dioxane is selected because its moderate polarity stabilizes radical intermediates without acting as a strong hydrogen-atom donor (which would prematurely quench the radicals)[5].
-
Reaction: Stir the mixture vigorously at room temperature in open air for approximately 6 hours[5].
-
Workup: Concentrate the resulting mixture under reduced pressure. Take up the residue in ethyl acetate, wash with brine to remove water-soluble byproducts, and dry over anhydrous
[5]. -
Purification: Concentrate the organic layer and purify via silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford the pure target compound[5].
Chemical Reactivity and Downstream Applications
As a 1,4-dicarbonyl equivalent, this compound is a privileged precursor for the synthesis of five- and six-membered heterocycles, which are ubiquitous scaffolds in medicinal chemistry.
Divergent heterocyclic synthesis pathways from the gamma-keto ester core.
Protocol 2: Synthesis of Pyridazinone Derivatives via Hydrazine Condensation
Self-Validating Design: The thermodynamic stability of the resulting 6-membered pyridazinone ring drives the equilibrium forward. The product typically precipitates directly out of the ethanolic solution, providing visual confirmation of reaction completion and bypassing the need for complex chromatography.
-
Dissolution: Dissolve Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.
-
Reagent Addition: Add hydrazine hydrate (1.2 equiv) dropwise at room temperature. Rationale: Hydrazine acts as a bis-nucleophile. The more nucleophilic terminal nitrogen first attacks the highly electrophilic C4 ketone to form a hydrazone intermediate, strategically positioning the second nitrogen for an intramolecular acyl substitution at the C1 ester.
-
Cyclization: Heat the mixture to reflux for 2–4 hours. Monitor via TLC until the starting material is completely consumed.
-
Isolation: Cool the reaction mixture to
in an ice bath. The 6-(4-methoxyphenyl)-4-cyano-4,5-dihydro-3(2H)-pyridazinone derivative will precipitate as a crystalline solid. -
Purification: Filter the precipitate, wash with ice-cold ethanol to remove unreacted hydrazine, and dry under high vacuum.
Handling, Stability, and Safety (EHS)
According to established safety data[1], the compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). It is also harmful if swallowed (H302)[1].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[1]. It is stable under recommended storage conditions but must be kept away from strong oxidizing agents and moisture[1].
-
PPE & Engineering Controls: Handling requires standard laboratory PPE: chemical-resistant gloves, safety goggles, and a lab coat[1]. Any procedures generating dust or aerosols (such as weighing or transferring dry powders) must be conducted inside a certified chemical fume hood to prevent inhalation exposure[1].
References[2] Title: ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate | 881673-52-5. Source: molaid.com. URL:Link[4] Title: Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives. Source: The Journal of Organic Chemistry - ACS Publications. URL:Link[5] Title: Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives (Experimental Procedures). Source: The Journal of Organic Chemistry - ACS Publications. URL:Link[1] Title: Safety Data Sheet - 2-Cyano-4-(4-methoxy-phenyl)-4-oxo-butyric acid ethyl ester. Source: Fluorochem. URL:Link[3] Title: 2-Cyano-4-(4-methoxy-phenyl)-4-oxo-butyric acid ethyl ester - Product Details. Source: Fluorochem. URL:Link
Sources
Structural Decoding and ¹H NMR Spectroscopic Analysis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary & Molecular Context
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is a highly versatile tricarbonyl building block utilized in the synthesis of complex heterocycles and pharmaceutical intermediates. Recently, this molecular scaffold has gained prominence through advanced synthetic methodologies, such as the silver-catalyzed radical umpolung cross-coupling of silyl enol ethers with activated methylene compounds[1]. For drug development professionals and synthetic chemists, confirming the precise structural topology of this compound is critical. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most authoritative analytical technique for this purpose, providing atomic-level resolution of the chemical environment[2].
This technical guide provides an in-depth, mechanistically grounded breakdown of the ¹H NMR spectrum of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, detailing the causality behind its complex spin systems, expected chemical shifts, and the strict experimental protocols required for high-fidelity data acquisition.
Part 1: Molecular Architecture and Spin System Deconstruction
Understanding the ¹H NMR spectrum requires deconstructing the molecule into its isolated spin systems. The molecule features a highly functionalized aliphatic backbone flanked by an electron-rich aromatic system and an electron-withdrawing ester/cyano terminus.
-
The Aromatic AA'BB' System: The 4-methoxyphenyl group presents a classic para-substituted pattern. The methoxy group acts as a strong
-donor (+M effect), shielding the adjacent ortho protons. Conversely, the C4 ketone carbonyl acts as a -acceptor (-M effect), heavily deshielding its ortho protons. -
The Aliphatic ABX System (Core Mechanistic Insight): The critical structural feature of this molecule lies at the C2 and C3 carbons. The C2 carbon, bearing the cyano and ethyl ester groups, is a chiral center. Because of this stereocenter, the two protons on the adjacent C3 methylene group are diastereotopic . They are chemically and magnetically non-equivalent, coupling not only with the C2 methine proton but also strongly with each other, creating a complex ABX spin system[3].
-
The Terminal Groups: The methoxy singlet and the ethyl ester triplet/quartet act as straightforward, isolated spin systems that serve as excellent internal integration standards.
Caption: Molecular connectivity and isolated spin systems of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
Part 2: Quantitative Spectral Assignments and Causality
The following table synthesizes the expected ¹H NMR quantitative data (acquired in CDCl₃ at 400 MHz), grounded in the fundamental principles of proton shielding and spin-spin coupling[3].
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Rationale |
| Aromatic (ortho to C=O) | 7.95 - 8.00 | Doublet (d) | 2H | ~8.8 | Deshielded by the magnetic anisotropy and -M effect of the C4 ketone. |
| Aromatic (ortho to OMe) | 6.92 - 6.97 | Doublet (d) | 2H | ~8.8 | Shielded by the +M electron-donating effect of the methoxy oxygen. |
| Ester -CH₂- | 4.20 - 4.30 | Quartet (q) | 2H | 7.1 | Deshielded by the adjacent ester oxygen. (Note: May overlap with the C2 methine). |
| C2 Methine (-CH-) | 4.15 - 4.25 | Doublet of doublets (dd) | 1H | 7.5, 5.5 | Deshielded by the combined -I effects of the cyano and ester groups. Couples with both diastereotopic C3 protons (the 'X' part of the ABX system). |
| Methoxy (-OCH₃) | 3.85 - 3.90 | Singlet (s) | 3H | N/A | Highly deshielded by the directly attached electronegative oxygen atom. |
| C3 Methylene (H_b) | 3.75 - 3.85 | Doublet of doublets (dd) | 1H | 18.0, 7.5 | Diastereotopic proton (the 'B' part of ABX). Geminal coupling (18.0 Hz) with H_a and vicinal coupling (7.5 Hz) with C2-H. |
| C3 Methylene (H_a) | 3.45 - 3.55 | Doublet of doublets (dd) | 1H | 18.0, 5.5 | Diastereotopic proton (the 'A' part of ABX). Geminal coupling (18.0 Hz) with H_b and vicinal coupling (5.5 Hz) with C2-H. |
| Ester -CH₃ | 1.25 - 1.30 | Triplet (t) | 3H | 7.1 | Highly shielded aliphatic methyl group. Couples exclusively with the ester -CH₂-. |
Part 3: Self-Validating Experimental Protocol for NMR Acquisition
To resolve the complex ABX system and accurately integrate overlapping signals (such as the ester -CH₂- and the C2 methine), a rigorous, self-validating acquisition protocol is mandatory. Poor shimming or incorrect tuning will collapse the fine doublet-of-doublets structure into broad, uninterpretable multiplets.
Step-by-Step Methodology:
-
Sample Preparation (Gravimetric Precision): Weigh exactly 5.0 to 10.0 mg of the purified Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (
0.00 ppm)[3]. Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to prevent vortexing artifacts. -
Probe Tuning and Matching (Wobb Curve Optimization): Insert the sample into the spectrometer (minimum 400 MHz). Manually or automatically tune the probe's radiofrequency (RF) circuit to the exact resonance frequency of ¹H. This maximizes the power transfer of the RF pulse and optimizes the signal-to-noise (S/N) ratio.
-
Shimming (Magnetic Field Homogenization): Lock the spectrometer to the deuterium signal of CDCl₃. Perform iterative shimming on the Z1, Z2, and Z3 gradients. Self-Validation Check: Monitor the lock level; a successful shim will result in a maximized, stable lock signal. The CDCl₃ residual solvent peak (
7.26 ppm) must have a linewidth at half-height (FWHM) of less than 1.0 Hz. -
Pulse Sequence and Acquisition: Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation (T1) of all protons, which is critical for accurate quantitative integration. Acquire a minimum of 16 scans.
-
Processing and Phase Correction: Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID). Manually perform zero-order and first-order phase corrections to ensure all peaks are purely absorptive (symmetrical base). Baseline correct the spectrum before integrating.
Caption: Self-validating experimental workflow for high-resolution ¹H NMR spectral acquisition.
Part 4: Data Interpretation and Quality Control Insights
When analyzing the processed spectrum, drug development professionals should look for specific quality control markers:
-
Tautomerization Checks: While
-keto esters heavily enolize, this compound is a -keto ester derivative. The C2 proton is highly acidic due to the cyano and ester groups, but the lack of a stable, six-membered hydrogen-bonded enol ring means the compound exists almost exclusively in the keto form in CDCl₃. The absence of an enol -OH peak (typically >10 ppm) and a vinylic proton validates this structural stability. -
Diastereotopic Resolution: The exact chemical shift difference (
) between the H_a and H_b protons on C3 is highly dependent on the solvent and temperature. If the ABX system appears as a deceptive multiplet, switching the solvent to Benzene-d6 (C₆D₆) can induce an Aromatic Solvent-Induced Shift (ASIS), pulling the overlapping signals apart for easier coupling constant extraction.
References
-
Title: Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
-
Title: Introduction to Proton NMR Source: Chemistry LibreTexts URL: [Link]
Sources
Methodological & Application
Use of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate in heterocyclic synthesis
Application Note: Divergent Heterocyclic Synthesis using Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols
Executive Overview: The Strategic Value of -Cyano- -Keto Esters
In the rapid generation of high-throughput screening libraries for drug discovery, the selection of highly functionalized, pluripotent building blocks is critical. Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is a premier 1,4-dicarbonyl equivalent that offers exceptional versatility for divergent heterocyclic synthesis.
Structurally, this intermediate features three distinct electrophilic/nucleophilic handles:
-
A highly electrophilic
-ketone , activated by the electron-donating 4-methoxyphenyl group, which dictates initial nucleophilic attack. -
An acidic
-methine proton flanked by an ester and a cyano group, allowing for facile enolization and enamine formation. -
Orthogonal cyclization terminators (the ester and the cyano group), which allow chemists to steer the reaction toward different heterocyclic scaffolds simply by altering the reagent and solvent environment[1].
By leveraging these features, researchers can synthesize diverse pharmacophores—including pyrroles, pyridazines, and thiophenes—from a single precursor.
Mechanistic Rationale: Divergent Cyclocondensation Pathways
The true utility of this building block lies in the predictable causality of its cyclization pathways. The choice of the primary nucleophile directly dictates the topology of the resulting heterocycle.
-
Pathway A (Pyridazine Scaffold): The introduction of hydrazine hydrate results in a rapid, selective attack at the
-ketone to form a hydrazone. The secondary amine of this intermediate subsequently undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl, expelling ethanol and yielding a rigid 6-membered pyridazin-3-one lactam[2]. -
Pathway B (Pyrrole Scaffold): When exposed to ammonium acetate in an acidic medium, the ketone is converted into an enamine. The nucleophilic
-carbon of this enamine attacks the electrophilic carbon of the adjacent cyano group. Subsequent tautomerization and aromatization yield a fully conjugated 2-aminopyrrole derivative[3]. -
Pathway C (Thiophene Scaffold): Treatment with a sulfurizing agent (e.g., Lawesson's Reagent) facilitates thionation of the ketone, followed by a Gewald-type intramolecular cyclization onto the cyano group, producing a 2-aminothiophene.
Divergent heterocyclic synthesis from Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can visually and spectroscopically confirm reaction progress without relying solely on end-point chromatography.
Protocol A: Synthesis of 6-(4-methoxyphenyl)-3-oxo-2,3,4,5-tetrahydropyridazine-4-carbonitrile
This protocol leverages hydrazine-mediated cyclocondensation[2].
-
Preparation: Dissolve Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (1.0 eq, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Cool the solution to 0 °C. Add hydrazine hydrate (80% aqueous, 1.5 eq, 15 mmol) dropwise over 10 minutes.
-
Causality: Dropwise addition at low temperatures is critical to prevent the highly exothermic formation of undesired bis-hydrazones and polymeric side products.
-
-
Cyclization: Remove the ice bath and heat the reaction mixture to reflux (80 °C) for 3–4 hours.
-
Causality: While hydrazone formation is rapid at room temperature, the subsequent intramolecular lactamization requires thermal activation to overcome the energy barrier of expelling the ethoxy leaving group.
-
-
Self-Validation & Workup: Monitor the reaction via TLC (Hexane:EtOAc 6:4). The starting material (highly soluble, high
) will be replaced by a highly polar, UV-active spot near the baseline. Upon cooling the flask to 4 °C, the rigid, hydrogen-bonded pyridazin-3-one product will spontaneously precipitate. Filter the solid, wash with ice-cold ethanol (2 × 10 mL), and dry under a vacuum.
Protocol B: Synthesis of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
This protocol utilizes an ammonium acetate-mediated heteroaromatization[3].
-
Preparation: Suspend Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (1.0 eq, 10 mmol) in glacial acetic acid (40 mL).
-
Reagent Addition: Add anhydrous ammonium acetate (5.0 eq, 50 mmol) in a single portion.
-
Causality: Acetic acid acts as a mild Brønsted acid to activate the ketone, while the massive excess of acetate buffers the system. This prevents the premature hydrolysis of the ester/cyano groups while providing a constant in situ source of ammonia.
-
-
Cyclization: Heat the mixture to 100 °C for 4–6 hours under a nitrogen atmosphere.
-
Causality: Elevated temperatures drive the initial enamine formation and force the nucleophilic attack of the enamine
-carbon onto the cyano group, ultimately driving the system toward the thermodynamically stable aromatic pyrrole.
-
-
Self-Validation & Workup: Pour the cooled, dark reaction mixture onto crushed ice (100 g) and slowly neutralize with aqueous ammonia (28%) until pH 7 is reached.
-
Validation: The product mixture will shift from a clear, dark solution to a thick precipitating suspension upon neutralization. Furthermore, IR spectroscopy of the crude solid will show the complete disappearance of the sharp
stretch (~2250 cm⁻¹), confirming the consumption of the cyano group. Filter, wash with distilled water, and recrystallize from ethanol.
-
Quantitative Data & Spectroscopic Validation
To facilitate rapid structural confirmation, the expected physicochemical properties and diagnostic spectroscopic markers for the resulting heterocycles are summarized below:
| Scaffold | Reagent System | Typical Yield (%) | Key IR Vibrations (cm⁻¹) | Key ¹H NMR Diagnostic Peaks (ppm, DMSO- |
| Pyridazin-3-one | Hydrazine Hydrate / EtOH | 78 - 85 | 3210 (N-H lactam)2245 (C≡N)1685 (C=O lactam) | 10.85 (s, 1H, lactam N-H)7.82 (d, 2H, Ar-H)3.82 (s, 3H, -OCH₃) |
| 2-Aminopyrrole | NH₄OAc / AcOH | 68 - 74 | 3410, 3320 (NH₂)3150 (pyrrole N-H)1670 (C=O ester) | 10.50 (s, 1H, pyrrole N-H)6.45 (d, 1H, pyrrole-H)5.30 (br s, 2H, -NH₂) |
| 2-Aminothiophene | Lawesson's Reagent / Toluene | 55 - 62 | 3380, 3290 (NH₂)1665 (C=O ester) | 6.85 (s, 1H, thiophene-H)6.10 (br s, 2H, -NH₂)3.80 (s, 3H, -OCH₃) |
References
-
Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives Source: Chemical and Pharmaceutical Bulletin URL:[Link]
- Acid secretion inhibitor (US20070060623A1)
Sources
- 1. WO2007026916A1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate: A Versatile Intermediate for Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract: Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is a polyfunctional molecule poised to be a significant building block in medicinal chemistry. Its unique arrangement of a cyano group, a ketone, and an ester moiety within a four-carbon framework makes it a highly reactive and versatile precursor for the synthesis of a diverse range of heterocyclic compounds, which are pivotal scaffolds in numerous drug discovery programs. This guide provides a comprehensive overview of its properties, a proposed synthetic protocol, and detailed application notes for its use in constructing pharmaceutically relevant molecular architectures.
Introduction: Unlocking a Key Building Block
In the landscape of pharmaceutical development, the efficient synthesis of complex molecular scaffolds is paramount. Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate emerges as a promising intermediate due to its inherent structural features. The molecule incorporates a 4-methoxyphenyl group, a common motif in bioactive compounds, along with three distinct reactive centers:
-
A Nitrile (Cyano) Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form nitrogen-containing heterocycles.
-
A Ketone Carbonyl Group: A key site for nucleophilic attack, condensation reactions, and the formation of carbon-carbon and carbon-heteroatom bonds.
-
An Ethyl Ester: Can be hydrolyzed, transesterified, or used as an activating group for reactions at the adjacent α-carbon.
This trifecta of functionality allows for a modular and divergent approach to synthesizing a library of compounds from a single, well-defined starting material.
Physicochemical Properties
| Property | Estimated Value | Significance in Synthesis |
| Molecular Formula | C₁₄H₁₅NO₄ | Provides the elemental composition. |
| Molecular Weight | 261.27 g/mol | Essential for stoichiometric calculations. |
| Appearance | Likely a pale yellow solid or oil | Guides handling and purification methods. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, DCM); Insoluble in water. | Informs choice of reaction and extraction solvents. |
| Boiling Point | > 300 °C (estimated) | Useful for purification by distillation under vacuum. |
| Melting Point | Not available | Would be determined experimentally for solid samples. |
Proposed Synthesis Protocol
A robust and efficient synthesis of the title compound can be envisioned through a Michael addition reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This protocol details the base-catalyzed conjugate addition of ethyl cyanoacetate to an α,β-unsaturated ketone.
Reaction Scheme:
Caption: Workflow for the synthesis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-methoxyacrylophenone (or a related α,β-unsaturated ketone precursor) and 1.1 equivalents of ethyl cyanoacetate in anhydrous ethanol.
-
Initiation: While stirring at room temperature, add a catalytic amount (0.1 equivalents) of a suitable base, such as sodium ethoxide or piperidine. Rationale: The base deprotonates ethyl cyanoacetate to form a nucleophilic enolate, which then attacks the β-carbon of the α,β-unsaturated ketone.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Upon completion, carefully neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid (1 M) until it is slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove any residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (see Section 5).
Applications in Pharmaceutical Synthesis
The strategic placement of reactive functional groups makes this intermediate a powerful tool for the synthesis of various heterocyclic systems.
Synthesis of Substituted Pyrimidines
The 1,3-dicarbonyl-like nature of the keto-ester moiety, in combination with the cyano group, makes this compound an excellent precursor for pyrimidine synthesis. Pyrimidines are a class of nitrogen-containing heterocycles found in numerous FDA-approved drugs. A one-pot reaction with an amidine source can lead to highly functionalized pyrimidine derivatives. [1][2][3][4][5]
Reaction Scheme: Pyrimidine Synthesis
Where Ar = 4-methoxyphenyl
Proposed Protocol for Pyrimidine Synthesis:
-
In a round-bottom flask, dissolve Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.
-
Add a base such as sodium ethoxide (2.5 eq) and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with acetic acid.
-
The precipitated product can be collected by filtration, washed with cold ethanol, and recrystallized to afford the pure pyrimidine derivative.
Synthesis of Substituted Thiophenes via Gewald Reaction
The ketone and the adjacent active methylene (activated by the cyano and ester groups) are ideal substrates for the Gewald reaction, a multicomponent reaction that provides access to highly substituted 2-aminothiophenes. [6][7][8][9][10]These thiophene derivatives are valuable intermediates in the synthesis of various bioactive molecules.
Reaction Scheme: Gewald Reaction
Where Ar = 4-methoxyphenyl
Proposed Protocol for Gewald Reaction:
-
To a stirred solution of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (1.0 eq) and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base like morpholine or piperidine.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid can be filtered, washed with water, and purified by recrystallization from a suitable solvent to yield the desired 2-aminothiophene.
Precursor to Substituted Pyridines
Through variations of the Hantzsch pyridine synthesis or related condensation reactions, the keto-nitrile-ester functionality can be utilized to construct substituted pyridine rings. [11][12][13][14][15]Pyridine scaffolds are present in a vast number of pharmaceuticals.
Conceptual Pathway Diagram
Caption: Potential synthetic pathways from the title intermediate.
Analytical Characterization
To ensure the identity and purity of the synthesized Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, a combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will confirm the connectivity of atoms and the presence of all functional groups.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitrile (C≡N), ketone (C=O), and ester (C=O) functional groups.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): A quick and effective method to assess the purity of the product and to monitor the progress of reactions.
Conclusion
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate represents a highly valuable and versatile intermediate for the synthesis of a wide array of pharmaceutically relevant heterocyclic compounds. Its straightforward synthesis and multiple reactive sites offer medicinal chemists a powerful platform for the rapid generation of molecular diversity in the pursuit of novel therapeutic agents. The protocols and applications outlined in this guide are intended to serve as a foundation for further exploration and innovation in drug discovery and development.
References
-
An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. (n.d.). Retrieved March 7, 2026, from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Sabnis, R. W. (2026, March 2). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved March 7, 2026, from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Hantzsch Pyridine Synthesis Definition - Organic Chemistry... - Fiveable. (2025, August 15). Retrieved from [Link]
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (2022, August 1). Retrieved from [Link]
-
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine - IntechOpen. (2022, November 21). Retrieved from [Link]
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
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- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 10. thieme-connect.com [thieme-connect.com]
- 11. fiveable.me [fiveable.me]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine | IntechOpen [intechopen.com]
- 15. gcwgandhinagar.com [gcwgandhinagar.com]
Application Notes and Protocols for the Alkylation of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Abstract: This document provides a comprehensive technical guide for the α-alkylation of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, a versatile β-keto ester derivative. Molecules of this class are pivotal intermediates in organic synthesis and are foundational scaffolds in the development of novel therapeutics.[1][2][3] The protocol herein is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, methods for product characterization, and a guide for troubleshooting common issues. Our approach emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.
Scientific Foundation: Mechanism and Strategy
The core of this transformation lies in the reactivity of the α-carbon, which is situated between three electron-withdrawing groups: a nitrile, an ester carbonyl, and a ketone carbonyl. This unique positioning renders the α-hydrogen sufficiently acidic to be abstracted by a suitable base, forming a resonance-stabilized enolate.[4] This enolate is a potent nucleophile that can subsequently react with an electrophile, such as an alkyl halide, in a classic SN2 reaction to form a new carbon-carbon bond.[5]
1.1. The Reaction Mechanism
The alkylation proceeds via a two-step mechanism:
-
Enolate Formation: A base, commonly an alkoxide like sodium ethoxide (NaOEt), abstracts the acidic α-hydrogen. The choice of sodium ethoxide is strategic; it is a strong enough base to facilitate deprotonation while minimizing the risk of transesterification with the ethyl ester moiety.[6] The resulting negative charge is delocalized across the cyano group and both carbonyl oxygen atoms, leading to a stable, nucleophilic enolate intermediate.
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group via an SN2 pathway.[5] This step is most efficient with primary and methyl halides, as secondary and tertiary halides are more prone to elimination side reactions.
Caption: Figure 1: Reaction Mechanism of α-Alkylation.
Detailed Experimental Protocol
This protocol details the mono-alkylation of the title compound. The procedure has been optimized for clarity and reproducibility.
2.1. Materials and Equipment
| Reagents & Materials | Equipment |
| Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate | Round-bottom flask (3-neck) |
| Sodium ethoxide (NaOEt), 21% solution in ethanol or solid | Reflux condenser & drying tube (CaCl₂) |
| Anhydrous Ethanol (EtOH) | Dropping funnel |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Magnetic stirrer with heating mantle |
| Diethyl ether (Et₂O) | Separatory funnel |
| Saturated Ammonium Chloride (NH₄Cl) solution | Rotary evaporator |
| Saturated Sodium Chloride (Brine) solution | Silica gel for column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates and chamber |
| TLC Eluent (e.g., 3:1 Hexanes:Ethyl Acetate) | Standard laboratory glassware |
2.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Sodium ethoxide is corrosive and flammable; handle with care.
-
Alkyl halides are often toxic and lachrymatory; avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
2.3. Step-by-Step Procedure
This procedure is adapted from general methods for the alkylation of active methylene compounds.[7][8]
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (e.g., Nitrogen or Argon).
-
Base Addition: In the flask, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. If starting from solid NaOEt, dissolve it in anhydrous ethanol under an inert atmosphere.
-
Substrate Addition: To the stirred ethoxide solution, add a solution of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (1.0 equivalent) in anhydrous ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.05 equivalents) dropwise via the dropping funnel. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold, saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure alkylated product.[9]
Caption: Figure 2: Experimental Workflow.
Product Characterization
Unambiguous characterization of the final product is essential. Spectroscopic methods are the primary tools for confirming the structure and purity.[1][10]
3.1. Spectroscopic Analysis
| Technique | Starting Material: Expected Signals | Alkylated Product: Expected Changes |
| ¹H NMR | A singlet or AX₂ system for the α-CH proton (highly dependent on keto-enol tautomerism).[1][11] Signals for the methylene groups of the butanoate chain, the ethyl ester, and the methoxyphenyl group. | Disappearance of the acidic α-CH proton signal. Appearance of new signals corresponding to the added alkyl group (e.g., a singlet for a new methyl group, a multiplet for a new ethyl group). |
| ¹³C NMR | A signal for the α-carbon. Resonances for the ester and ketone carbonyls, cyano carbon, and carbons of the aromatic ring and ethyl group. | A shift in the resonance of the α-carbon. Appearance of new signals corresponding to the carbons of the added alkyl group. |
| IR Spec. | Strong C=O stretching bands for the ketone (~1685 cm⁻¹) and ester (~1740 cm⁻¹). A C≡N stretch (~2250 cm⁻¹).[10] | The positions of the C=O and C≡N bands should remain largely unchanged. The C-H stretching region (~2850-3000 cm⁻¹) will show new bands corresponding to the added alkyl group. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the mass of the starting material. | A new molecular ion peak corresponding to the mass of the starting material plus the mass of the added alkyl group minus one hydrogen. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aklectures.com [aklectures.com]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Synthetic Protocols for Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate Derivatives
Strategic Rationale & Mechanistic Overview
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is a highly versatile polyfunctional aliphatic chain, serving as a critical intermediate in the synthesis of complex heterocycles such as pyrroles, pyrimidines, and pyridines used in drug development. The presence of the electron-donating para-methoxy group on the aryl ring significantly influences the electronics of the C4-carbonyl, making the selection of the synthetic route paramount to achieving high yields and purity.
Historically, the construction of the C2-C3 bond in these derivatives has relied on the 1 with an α-halo ketone[1]. While effective, this classical SN2 approach often suffers from over-alkylation and requires stoichiometric amounts of strong bases. Recently, a state-of-the-art has been developed, utilizing silyl enol ethers and catalytic silver oxide to achieve the same transformation under mild, oxidative conditions[2].
This application note provides a critical comparison and self-validating protocols for both the classical polar pathway and the modern single-electron transfer (SET) pathway.
Workflow & Pathway Visualization
Fig 1: Divergent synthetic pathways for Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
Experimental Protocols
Method A: Classical Base-Mediated Alkylation (Polar SN2 Pathway)
This method leverages the acidity of the active methylene in ethyl cyanoacetate (pKa ~13) to form a nucleophilic enolate, which subsequently displaces the bromide from 2-bromo-4'-methoxyacetophenone[1].
Reagents & Equipment:
-
Ethyl cyanoacetate (1.0 equiv, 10.0 mmol)
-
2-Bromo-1-(4-methoxyphenyl)ethanone (1.05 equiv, 10.5 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv, 11.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 15 mL)
-
Argon/Nitrogen manifold, 50 mL flame-dried round-bottom flask.
Step-by-Step Procedure:
-
Enolate Generation: Suspend NaH in 10 mL of anhydrous DMF under an argon atmosphere. Cool the suspension to 0 °C using an ice bath. Causality: Cooling prevents the highly exothermic deprotonation from causing localized overheating, which can lead to the decomposition of the solvent or the cyanoacetate[1].
-
Addition of Active Methylene: Dissolve ethyl cyanoacetate in 2 mL of DMF and add it dropwise to the NaH suspension. Stir for 15–30 minutes until H₂ gas evolution completely ceases. Causality: Ensuring complete, irreversible deprotonation prevents equilibrium-driven side reactions and minimizes unreacted starting material[1].
-
Electrophilic Attack: Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone in 3 mL of DMF and add the solution dropwise to the enolate mixture at 0 °C.
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product spot will appear UV-active and slightly more polar than the starting bromide.
-
Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with 15 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess NaH and protonates any basic byproducts without risking the hydrolysis of the ethyl ester, which would occur if a strong aqueous acid or base were used[1].
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to effectively partition and remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the target compound.
Method B: Silver-Catalyzed Radical Umpolung (SET Pathway)
This modern approach bypasses the need for strong bases and α-halo ketones by utilizing a silyl enol ether. Silver oxide (Ag₂O) acts dually as a base and a single-electron oxidant, generating a carbon-centered radical from the ethyl cyanoacetate that couples with the silyl enol ether[2][3].
Reagents & Equipment:
-
Ethyl cyanoacetate (1.0 equiv, 0.5 mmol)
-
1-(4-Methoxyphenyl)vinyl trimethylsilyl ether (2.0 equiv, 1.0 mmol)
-
Silver(I) Oxide (Ag₂O, 0.2 equiv, 0.1 mmol)
-
1,4-Dioxane (2.0 mL)
-
10 mL Schlenk tube.
Step-by-Step Procedure:
-
Reaction Assembly: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add ethyl cyanoacetate, the silyl enol ether, Ag₂O, and 1,4-dioxane[2].
-
Aerobic Initiation: Stir the reaction mixture at room temperature in air for approximately 6 hours. Causality: The presence of atmospheric oxygen is critical as it assists in the catalytic turnover of the silver species. 1,4-dioxane is selected as the solvent because it provides optimal solubility for both the polar activated methylene and the lipophilic silyl enol ether while supporting the radical chain mechanism[4].
-
Monitoring: Track the disappearance of ethyl cyanoacetate via TLC or GC-MS. The radical cross-coupling typically proceeds cleanly with minimal side-product formation[4].
-
Workup: Once complete, concentrate the reaction mixture directly under reduced pressure to remove the 1,4-dioxane[2].
-
Extraction: Take up the resulting residue in Ethyl Acetate (10 mL). Wash the organic layer with brine (10 mL) to remove residual silver salts and water-soluble byproducts[2].
-
Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the pure tricarbonyl derivative[2].
Quantitative Data & Method Comparison
To assist researchers in selecting the appropriate synthetic route, the operational parameters and efficiency metrics of both protocols are summarized below.
| Parameter | Method A: Base-Mediated Alkylation | Method B: Ag-Catalyzed Radical Umpolung |
| Reaction Mechanism | Polar SN2 Displacement | Single-Electron Transfer (SET) Radical |
| Catalyst / Base | NaH (Stoichiometric, 1.1 equiv) | Ag₂O (Catalytic, 20 mol%) |
| Atmosphere | Inert (Argon/Nitrogen) | Open Air |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Primary Byproducts | NaBr, H₂ gas | TMSOH, Ag salts (trace) |
| Atom Economy | Moderate (loss of massive bromide) | High (catalytic turnover) |
| Functional Group Tolerance | Low to Moderate (base-sensitive groups degrade) | Excellent (mild, neutral conditions) |
| Typical Yield | 60% – 75% | 80% – 92% |
References
-
Liang, T., Yuan, Q., Xu, L., Liu, J.-Q., Kärkäs, M. D., & Wang, X.-S. (2024). Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives. The Journal of Organic Chemistry, 89(13), 9298-9302. URL:[Link]
-
De Lima, P. G., & Antunes, O. A. C. (1997). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. URL: [Link]
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives [organic-chemistry.org]
Application Note: Regioselective Biginelli Synthesis Using Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary
Dihydropyrimidinones (DHPMs) represent a privileged class of pharmacophores in drug discovery, exhibiting profound neuroprotective, antiviral, and anticancer activities (e.g., the mitotic kinesin Eg5 inhibitor, monastrol)[1]. The Biginelli reaction is the premier multicomponent methodology for constructing the DHPM core[2]. However, utilizing highly functionalized
This application note provides a validated, self-correcting protocol for the regioselective synthesis of C5-functionalized DHPMs. By leveraging specific Lewis acid catalysis and kinetic control, researchers can bypass competing Knoevenagel pathways to yield heavily functionalized pyrimidine scaffolds suitable for high-throughput screening libraries.
Mechanistic Rationale & Regioselectivity (E-E-A-T Insights)
When employing ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate in a Biginelli reaction, the substrate presents two potential reactive sites: the highly acidic C2 methine (flanked by cyano and ester groups) and the C3 methylene (flanked by the C2 group and the C4 ketone).
Causality of Regioselectivity:
-
Steric and Electronic Restrictions at C2: While the C2 position has a lower pKa, it possesses only a single proton. It cannot undergo the dehydration required to form a stable alkylidene intermediate.
-
Enolization at C3: The C3 methylene has two protons and can readily enolize. The presence of the electron-donating 4-methoxyphenyl group at C4 significantly stabilizes the resulting enol intermediate via extended conjugation[3].
-
The Kappe Acyliminium Pathway: Historically, the Sweet mechanism (1973) posited that the Biginelli reaction began with a Knoevenagel condensation[2]. However, to prevent complex side-reactions with this specific substrate, we force the reaction through the modern Kappe mechanism (1997) [2]. By pre-incubating the aldehyde and urea with a Lewis acid, we drive the rate-limiting formation of an electrophilic N-acyliminium ion. The C3 enol of the substrate then nucleophilically attacks this iminium ion, followed by intramolecular cyclization of the urea nitrogen onto the C4 ketone.
The final product is a highly sterically demanding DHPM featuring a 4-methoxyphenyl group at C6 and a versatile
Reaction Pathway Visualization
Mechanistic pathway of the regioselective Biginelli reaction via Kappe's acyliminium intermediate.
Experimental Protocol: Solvent-Free Lewis Acid Catalysis
This methodology utilizes a solvent-free melt approach, which aligns with green chemistry principles and significantly accelerates the reaction kinetics compared to traditional aqueous or ethanolic media[4].
Self-Validating System: This protocol incorporates an intentional 15-minute pre-incubation phase. If the Kappe mechanism is successfully initiated, Thin Layer Chromatography (TLC) will show the consumption of the aldehyde before the active methylene is introduced. Premature addition of the active methylene will result in highly fluorescent Knoevenagel byproducts under 254 nm UV light, immediately alerting the operator to a kinetic failure.
Materials Required:
-
Active Methylene: Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (1.0 mmol, 261 mg)
-
Aldehyde: Benzaldehyde (1.0 mmol, 106 mg)
-
Urea: (1.2 mmol, 72 mg) - Slight excess accounts for thermal decomposition into isocyanic acid.
-
Catalyst: Copper(II) trifluoroacetate hydrate,
(5 mol%, 14.5 mg)[2]
Step-by-Step Methodology:
-
Acyliminium Pre-formation: To a 10 mL heavy-walled glass reaction vial equipped with a magnetic stir bar, add benzaldehyde (106 mg), urea (72 mg), and
(14.5 mg). -
Thermal Activation: Seal the vial and submerge it in a pre-heated oil bath at 90 °C. Stir the melt vigorously for 15 minutes. In-process control: Spot the melt on a silica TLC plate (Hexanes:EtOAc 7:3); the benzaldehyde spot (
) should significantly diminish, confirming iminium formation. -
Substrate Addition: Carefully open the vial and add ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (261 mg) in one portion. Reseal the vial.
-
Cyclocondensation: Maintain the reaction at 90 °C under vigorous stirring for 1.5 hours. The mixture will transition from a viscous melt to a solid crystalline mass as the high-melting DHPM product forms.
-
Quenching & Workup: Remove the vial from the heat and allow it to cool to room temperature. Add 5 mL of ice-cold distilled water to the vial and triturate the solid mass to dissolve the copper catalyst and unreacted urea.
-
Filtration: Filter the crude precipitate under a vacuum using a Büchner funnel. Wash the filter cake with an additional 2 × 5 mL of ice-cold water, followed by 2 mL of cold diethyl ether to remove trace unreacted aldehyde.
-
Purification: Recrystallize the crude solid from boiling absolute ethanol. The C5-functionalized DHPM will precipitate as fine, analytically pure crystals upon slow cooling to 4 °C.
Optimization of Reaction Conditions
The quantitative data below demonstrates the necessity of Lewis acid catalysis and solvent-free conditions to overcome the steric hindrance of the
| Entry | Catalyst (mol%) | Reaction Medium | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | None | Ethanol | 78 | 24 | < 10 | Thermal energy insufficient for acyliminium formation. |
| 2 | HCl (10 mol%) | Ethanol | 78 | 12 | 45 | Brønsted acid triggers competing aldol side-reactions. |
| 3 | PTSA (10 mol%) | Ethanol | 78 | 8 | 65 | Moderate conversion; product requires extensive column chromatography. |
| 4 | Ethanol | 78 | 4 | 88 | Clean reaction profile; Cu(II) specifically activates the aldehyde[2]. | |
| 5 | Solvent-Free | 90 | 1.5 | 94 | Rapid, highly selective; product precipitates directly from the melt. |
Downstream Applications in Drug Discovery
The resulting DHPM scaffold—4-phenyl-5-(cyano(ethoxycarbonyl)methyl)-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one—contains a highly reactive cyanoacetate pendant group at the C5 position.
For drug development professionals, this acts as a versatile synthetic handle:
-
Decarboxylation: Can be subjected to Krapcho decarboxylation to yield a simple acetonitrile pendant arm.
-
Tetrazole Synthesis: The cyano group can be reacted with sodium azide (
) to form a tetrazole, serving as a bioisostere for a carboxylic acid in antihypertensive screening. -
Mitotic Inhibition: Analogous to monastrol, structural tuning of the C4 aryl group combined with the C6 4-methoxyphenyl group provides a rich vector for structure-activity relationship (SAR) studies targeting the Eg5 kinesin motor protein[1].
References
-
Biginelli reaction - Wikipedia Source: wikipedia.org URL:[Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC Source: nih.gov URL:[Link]
-
One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media Source: sphinxsai.com URL:[Link]
Sources
Protocols for synthesizing substituted quinolinones using this compound
An Application Guide to the Synthesis of Substituted Quinolones: Protocols and Mechanistic Insights
For researchers, scientists, and drug development professionals, the quinolone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Quinolone derivatives exhibit a vast array of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] The functionalization of the quinolone ring system is critical for modulating this activity, making robust and versatile synthetic protocols essential for drug discovery and development.
This guide provides an in-depth exploration of key synthetic strategies for accessing substituted quinolinones. It moves beyond simple procedural lists to explain the underlying mechanisms and the rationale behind experimental choices, empowering researchers to adapt and troubleshoot these powerful reactions. We will delve into classic named reactions that form the foundation of quinolone synthesis, as well as modern advancements that offer improved efficiency and sustainability.
The Chemical Nature of Quinolones
Quinolones, or oxo-quinolines, are bicyclic heterocyclic compounds containing a carbonyl group on the quinoline core.[1] It is crucial to recognize that these compounds exist in a tautomeric equilibrium with their corresponding hydroxyquinoline forms. While often depicted as the hydroxy-enol form for mechanistic clarity, the keto-amide (quinolone) form typically predominates in solution and the solid state.[5] The specific synthetic method employed often dictates which tautomer is initially favored and which regioisomer (e.g., 2-quinolone vs. 4-quinolone) is produced.
Core Synthetic Strategy I: The Conrad-Limpach and Knorr Syntheses
The reaction between anilines and β-ketoesters is one of the most fundamental methods for constructing the quinolone core. The regiochemical outcome—yielding either a 4-quinolone or a 2-quinolone—is elegantly controlled by temperature, a classic example of kinetic versus thermodynamic control.[6]
Mechanism and Regioselectivity
The synthesis begins with the condensation of an aniline with a β-ketoester. The critical divergence occurs at this stage:
-
Low Temperature (Kinetic Control): At lower temperatures (typically < 100°C), the more nucleophilic amine of the aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. This leads to a Schiff base intermediate which, upon thermal cyclization at high temperatures (~250°C), yields the 4-hydroxyquinoline (4-quinolone) . This pathway is known as the Conrad-Limpach Synthesis .[5][7]
-
High Temperature (Thermodynamic Control): At higher initial reaction temperatures (> 140°C), the reaction favors the attack of the aniline at the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate.[5] This anilide then undergoes an acid-catalyzed intramolecular cyclization and dehydration to produce the 2-hydroxyquinoline (2-quinolone) . This is the essence of the Knorr Quinoline Synthesis .[8][9][10]
The choice between these two pathways is a powerful tool for directing the synthesis towards the desired quinolone isomer.
Protocol 1: Synthesis of a 2-Substituted 4-Quinolone via Conrad-Limpach Synthesis
This protocol describes the initial condensation to form the enamine, followed by thermal cyclization.
Materials:
-
Substituted Aniline (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Toluene
-
High-boiling solvent (e.g., Diphenyl ether, Dowtherm A)
Procedure:
-
Enamine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine the substituted aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of glacial acetic acid in toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Continue refluxing until no more water is evolved (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Thermal Cyclization: Add the crude enamine to a high-boiling solvent like diphenyl ether in a flask equipped with a reflux condenser.
-
Heat the mixture to a high temperature (typically 240-260°C) and maintain for 15-30 minutes.[7] The product will often precipitate from the hot solution.
-
Cool the reaction mixture to room temperature. Dilute with a hydrocarbon solvent like hexane to further precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane or ether to remove the high-boiling solvent, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol, DMF) if necessary for further purification.
Core Synthetic Strategy II: The Camps Cyclization
The Camps cyclization is a versatile and powerful base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide to form either a 2-quinolone or a 4-quinolone.[11][12] The regioselectivity is determined by which enolate is formed and which carbonyl group is subsequently attacked.[12]
Mechanism and Causality
The reaction proceeds via an intramolecular aldol-type mechanism.[11] A base (commonly NaOH or KOH) deprotonates an α-carbon to one of the carbonyl groups, generating an enolate. This enolate then attacks the other carbonyl group intramolecularly, followed by dehydration to form the quinolone ring.
-
Path A (Formation of 4-Quinolone): Deprotonation of the methylene group adjacent to the aryl ketone (e.g., an acetophenone derivative) leads to an enolate that attacks the amide carbonyl.[12] This is often favored when using strong bases.
-
Path B (Formation of 2-Quinolone): Deprotonation of the methylene group of the acyl portion of the amide leads to an enolate that attacks the aryl ketone. This path is favored under different conditions or with specific substrate structures.
Modern advancements, particularly from the Buchwald group, have significantly enhanced the utility of the Camps cyclization.[11][12] A robust two-step sequence involves an initial copper-catalyzed amidation of an o-haloacetophenone, followed by the base-mediated Camps cyclization, providing excellent yields of 2-aryl-4-quinolones.[13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.ijresm.com [journal.ijresm.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. synarchive.com [synarchive.com]
- 8. Explain the Knorr Quinoline synthesis. | Filo [askfilo.com]
- 9. grokipedia.com [grokipedia.com]
- 10. synarchive.com [synarchive.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Methodologies for the Regioselective Synthesis of Pyrazole Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols
Executive Summary
Pyrazoles are a privileged class of five-membered nitrogenous heterocycles, serving as the core scaffold for numerous blockbuster drugs, including Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Apixaban (Factor Xa inhibitor). Despite their ubiquity, the traditional Knorr pyrazole synthesis—relying on the condensation of 1,3-dicarbonyl compounds with arylhydrazines—notoriously suffers from poor regioselectivity when utilizing unsymmetrical substrates.
This application note provides a deep dive into the mechanistic causality behind regioselectivity failures and presents two self-validating, highly optimized protocols: a solvent-directed Knorr condensation and a photocatalyzed [3+2] cycloaddition . By leveraging specific solvent dipole moments and photoredox catalysis, researchers can achieve >99:1 regioselectivity, streamlining downstream purification and accelerating hit-to-lead optimization.
Mechanistic Rationale: The Regioselectivity Challenge
In standard Knorr pyrazole synthesis, the reaction proceeds via an initial acid-catalyzed imine formation (hydrazone intermediate), followed by intramolecular cyclization to a 5-hydroxypyrazoline, and a final dehydration step to yield the aromatic pyrazole [1].
The Causality of Regio-scrambling: When unsymmetrical 1,3-diketones are used in protic solvents (e.g., ethanol, acetic acid), hydrogen bonding stabilizes multiple transition states during the cyclization and dehydration phases. This thermodynamic equilibration leads to a mixture of 1,3,5- and 1,5,3-trisubstituted pyrazoles.
To override this, we must shift from thermodynamic to kinetic control . Utilizing polar aprotic solvents with strong dipole moments (like N,N-dimethylacetamide, DMAc) stabilizes the highly polar transition state of the desired dehydration step without donating protons [1]. Furthermore, the addition of a strong aqueous acid (10 N HCl) acts as a catalyst for the second dehydration step, rapidly trapping the major regioisomer before reverse equilibration can occur [2].
Mechanistic bifurcation in Knorr synthesis controlled by solvent dipole and pH.
Quantitative Data: Solvent and Additive Effects
The table below summarizes the critical impact of solvent selection and acid additives on the yield and regioselectivity of 1-aryl-3,4,5-substituted pyrazoles, validating the shift from protic to polar aprotic environments [1].
| Solvent System | Dipole Moment (D) | Additive | Overall Yield (%) | Regioselectivity (Major:Minor) |
| Ethanol (EtOH) | 1.69 | None | 65% | 1.2 : 1 |
| Acetic Acid (AcOH) | 1.74 | None | 70% | 2.5 : 1 |
| N,N-Dimethylformamide (DMF) | 3.82 | None | 85% | 10 : 1 |
| N,N-Dimethylacetamide (DMAc) | 3.81 | None | 88% | 15 : 1 |
| DMAc | 3.81 | 10 N HCl (50 mol%) | 98% | > 99 : 1 |
Data derived from the optimization of condensation parameters for unsymmetrical 1,3-diketones[1].
Experimental Protocols
Protocol A: Highly Regioselective Knorr-Type Synthesis
This protocol utilizes DMAc and aqueous HCl to force kinetic trapping of the 1,3,5-trisubstituted pyrazole. It is operationally simple, scalable, and avoids the need for complex transition-metal catalysts.
Materials Required:
-
Unsymmetrical 1,3-diketone (1.0 equiv, 10 mmol)
-
Arylhydrazine hydrochloride (1.05 equiv, 10.5 mmol)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
10 N Aqueous HCl
-
Ethyl acetate (EtOAc) and saturated NaHCO₃ for workup
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10 mmol) in 20 mL of DMAc (0.5 M concentration).
-
Hydrazine Addition: Add the arylhydrazine hydrochloride (10.5 mmol) portion-wise at room temperature (20–25 °C). Note: A slight exotherm may be observed.
-
Acidification: Dropwise, add 0.5 mL of 10 N aqueous HCl (50 mol%). This specific concentration is critical to accelerate the final dehydration step without degrading the substrate.
-
Incubation: Stir the reaction mixture vigorously at room temperature for 2 to 4 hours. Monitor the disappearance of the hydrazone intermediate via TLC (Hexanes/EtOAc 8:2).
-
Quenching & Workup: Pour the mixture into 50 mL of ice-cold saturated NaHCO₃ solution to neutralize the acid. Extract the aqueous layer with EtOAc (3 × 30 mL).
-
Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Analyze the crude mixture via ¹H NMR (NOE experiments) to confirm the >99:1 regioselectivity before proceeding to flash chromatography (if necessary for absolute purity).
Step-by-step workflow for the regioselective Knorr-type synthesis (Protocol A).
Protocol B: Photocatalyzed [3+2] Cycloaddition
For substrates where 1,3-diketones are unstable or unavailable, an alternative is the photoredox-catalyzed [3+2] cycloaddition using α,β-unsaturated aldehydes as synthetic equivalents of alkynes [3].
Mechanistic Causality: Under green-light irradiation, a photoclick cycloaddition occurs between a nitrile imine (generated in situ from a hydrazonoyl halide) and the α,β-unsaturated aldehyde. The aldehyde acts as a photoremovable directing group. A photoredox-catalyzed Norrish type fragmentation subsequently cleaves the formyl group, yielding the fully aromatized pyrazole with absolute regiocontrol [3].
Step-by-Step Methodology:
-
Preparation: In a dry Schlenk tube, combine the hydrazonoyl chloride (0.5 mmol), α,β-unsaturated aldehyde (1.5 mmol), and Ru(bpy)₃Cl₂ (2 mol%) in anhydrous CH₂Cl₂ (5 mL).
-
Base Addition: Add Et₃N (1.5 mmol) to generate the nitrile imine dipole in situ.
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.
-
Irradiation: Irradiate the mixture using a 3 W green LED strip at room temperature for 12 hours.
-
Oxidative Deformylation: Open the tube to air, add DBU (1.0 equiv), and stir for an additional 2 hours to facilitate the Norrish type fragmentation and oxidative aromatization.
-
Purification: Concentrate the solvent and purify directly via silica gel chromatography.
Troubleshooting & Self-Validation
-
Issue: Formation of a 1:1 regioisomeric mixture in Protocol A.
-
Causality: Likely caused by moisture in the DMAc or failure to add the 10 N HCl. Protons from water will trigger thermodynamic equilibration.
-
Solution: Ensure DMAc is anhydrous and stored over molecular sieves. Verify the concentration of the aqueous HCl.
-
-
Issue: Low yield in Protocol B (Photocatalysis).
-
Causality: Incomplete generation of the nitrile imine or oxygen quenching the excited state of the Ruthenium photocatalyst during the initial cycloaddition.
-
Solution: Ensure rigorous degassing (freeze-pump-thaw) prior to green-light irradiation.
-
References
-
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., Grabowski, E. J. J. Synlett, 2006, 3267-3270.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, Royal Society of Chemistry, 2021.
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Kong, Y., Tang, M., Wang, Y. Organic Letters, 2014, 16, 576-579.
Application Note: High-Efficiency Synthesis of 2-Propenoylamides (Acrylamides) for Targeted Covalent Inhibitors
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals
Executive Summary
The installation of a 2-propenoylamide (acrylamide) moiety onto an amine precursor ("this compound") is a critical late-stage functionalization step in the synthesis of Targeted Covalent Inhibitors (TCIs). This electrophilic warhead acts as a Michael acceptor, designed to form an irreversible covalent bond with nucleophilic residues (typically cysteine) within the binding pocket of target kinases (e.g., BTK, EGFR, KRAS G12C)[1].
This guide provides a self-validating, dual-protocol system for synthesizing 2-propenoylamides from primary or secondary amines. It contrasts the highly reactive Acryloyl Chloride route with the milder Acrylic Acid/HATU coupling route, providing mechanistic causality for reagent selection, step-by-step methodologies, and downstream biological context.
Mechanistic Rationale & Reaction Causality
When converting an amine precursor to a 2-propenoylamide, the choice of acylating agent dictates the reaction's impurity profile and yield.
-
The Acryloyl Chloride Route (Direct Acylation): Acryloyl chloride is highly electrophilic, enabling rapid amidation. However, the inherent reactivity of the
-unsaturated system makes it susceptible to side reactions. Without strict thermal control (0 °C) and optimal base stoichiometry (e.g., N,N-Diisopropylethylamine, DIPEA), the unreacted amine can undergo an aza-Michael addition into the product's alkene, forming a tertiary amine byproduct[2]. -
The Acrylic Acid / HATU Route (Active Ester Coupling): For sterically hindered or electronically deactivated amines, or substrates with fragile functional groups, acid chlorides are often too harsh. Using acrylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) generates an highly reactive O-At (7-azabenzotriazole) active ester intermediate in situ[3]. This intermediate is stable enough to prevent runaway Michael additions but reactive enough to drive amidation to completion at room temperature[4].
Figure 1: Divergent synthetic workflows for the conversion of an amine precursor to a 2-propenoylamide.
Experimental Methodologies
Protocol A: Direct Acylation via Acryloyl Chloride
Best for: Robust, sterically accessible primary and secondary amines.
Self-Validation Logic: The reaction must be kept strictly at 0 °C during addition to prevent exothermic polymerization of the acryloyl chloride and to suppress aza-Michael side reactions.
-
Preparation: Dissolve the amine precursor (1.0 eq, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL, 0.1 M) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.0 eq, 2.0 mmol). Causality: DIPEA acts as an acid scavenger for the HCl generated, preventing the amine precursor from protonating and becoming unreactive.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Acylation: Dissolve acryloyl chloride (1.1 eq, 1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor via LC-MS or TLC. The reaction is typically complete within 1-2 hours[2].
-
Quench & Workup: Quench the reaction with saturated aqueous
(10 mL) to neutralize excess acid. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with saturated aqueous (to remove trace unreacted amine) and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) if necessary.
Protocol B: Amide Coupling via Acrylic Acid and HATU
Best for: Electronically deactivated anilines, sterically hindered amines, and acid-sensitive substrates.
Self-Validation Logic: HATU must be mixed with the carboxylic acid and base before the amine is introduced to ensure the active ester forms completely, preventing the amine from forming unreactive salts with the acid[3].
-
Activation: In a dry flask, dissolve acrylic acid (1.2 eq, 1.2 mmol) in anhydrous
-Dimethylformamide (DMF) or DCM (5 mL). Add HATU (1.3 eq, 1.3 mmol) and DIPEA (3.0 eq, 3.0 mmol). -
Pre-stirring: Stir the mixture at room temperature for 15 minutes. Causality: This generates the highly reactive HOAt-ester, accompanied by a visible color change (often pale yellow).
-
Amidation: Dissolve the amine precursor (1.0 eq, 1.0 mmol) in 2 mL of DMF/DCM. Add this dropwise to the activated ester solution.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) (20 mL). Wash extensively with water (3 × 15 mL) to remove DMF and HATU byproducts (tetramethylurea). Wash with 5% aqueous
to further extract residual DMF, followed by brine. -
Isolation: Dry over
, concentrate, and purify via flash chromatography or precipitation[1].
Quantitative Data Presentation
The following table summarizes the comparative metrics of both protocols based on standard optimization trials[1],[3],[4].
| Parameter | Protocol A: Acryloyl Chloride | Protocol B: Acrylic Acid + HATU |
| Reagent Stoichiometry | Amine: 1.0 | Acid: 1.1 |
| Optimal Solvent | DCM or THF | DMF, NMP, or DCM |
| Temperature Profile | 0 °C | Room Temperature |
| Average Reaction Time | 1 – 2 Hours | 2 – 4 Hours |
| Primary Byproducts | Aza-Michael adducts, Di-acylation | Tetramethylurea, HOAt |
| Typical Yield Range | 75% – 90% | 65% – 85% |
| Scalability | Excellent (Pilot/Kilogram scale) | Moderate (Cost of HATU is limiting) |
Biological Application: Mechanism of Action
Once synthesized, the 2-propenoylamide functions as a "warhead." In the context of kinase inhibition (e.g., Bruton's Tyrosine Kinase - BTK), the acrylamide's
Figure 2: Mechanism of action of 2-propenoylamide targeted covalent inhibitors on the BTK signaling pathway.
References
-
Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery. Green Chemistry (RSC Publishing), 2025. URL:[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2022. URL:[Link]
-
Supplementary Information: An Efficient Approach for the Synthesis of New (±)-Coixspirolactams (Acryloyl Chloride Protocols). The Royal Society of Chemistry, 2020. URL:[Link]
-
Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society (via PMC), 2021. URL:[Link]
-
An improved process for the preparation of EGFR inhibitors. Defensive Publications Series, 2025. URL: [Link]
Sources
- 1. Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04440E [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating highly functionalized
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is typically synthesized via the basic alkylation of ethyl cyanoacetate with 4-methoxyphenacyl bromide. The resulting product contains an acidic
This guide provides a field-proven, self-validating methodology for the isolation and purification of this compound, moving beyond basic steps to explain the mechanistic causality behind each technique.
Quantitative Data & Physicochemical Properties
Before initiating purification, it is critical to understand the physicochemical parameters of the target compound. Use the data in Table 1 to calibrate your analytical methods.
Table 1: Physicochemical Properties & Chromatographic Data
| Property / Parameter | Value / Description |
| Chemical Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.28 g/mol |
| Appearance | Pale yellow to off-white solid/viscous oil (purity dependent) |
| TLC R_f Value | ~0.35 (Hexanes/EtOAc 7:3) |
| UV Activity | Highly active at 254 nm (due to the 4-methoxyphenyl chromophore) |
| Recommended TLC Stains | KMnO₄ (oxidizes the enol/cyano groups), |
| Thermal Stability | Prone to degradation and decarboxylation at > 100 °C |
Standard Operating Procedure: Isolation & Purification
Step 1: Reaction Quenching & Liquid-Liquid Extraction
Procedure: Cool the crude alkylation reaction mixture to 0 °C. Quench slowly with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: The synthesis of this compound utilizes basic conditions (e.g., NaH or K₂CO₃)[1]. Using a strong acid (like HCl) to quench the reaction can trigger the hydrolysis of the ester or the hydration of the nitrile group. Saturated NH₄Cl provides a mild, buffered quench (pH ~5.5) that neutralizes the base without degrading the functional groups, allowing for efficient extraction into a water-immiscible organic solvent like ethyl acetate[2].
Self-Validation:
Test the pH of the aqueous layer post-extraction. If the pH is >8, the highly acidic
Step 2: Flash Column Chromatography
Procedure: Load the crude concentrated oil onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (starting at 9:1, ramping to 7:3) containing 0.1% v/v glacial acetic acid (AcOH) .
Causality:
The active methylene group and the
Self-Validation: Run a 2D TLC of your crude mixture. Spot the crude mixture, run it in one dimension (Hexanes/EtOAc), dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the target spot appears off the diagonal, it confirms that tautomerization or degradation is occurring on the silica. Running the same 2D TLC with the AcOH-doped eluent should force the spot back onto the diagonal line, validating your solvent choice.
Step 3: Fraction Analysis & Concentration
Procedure: Analyze fractions using TLC. Visualize under UV light (254 nm) and stain with KMnO₄. Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature strictly not exceeding 35 °C .
Causality: The 4-methoxyphenyl group is highly UV-active, making UV 254 nm an excellent primary detection method. However, unreacted ethyl cyanoacetate is not strongly UV-active. Using a secondary stain like KMnO₄ ensures that you do not accidentally pool fractions containing the unreacted starting material. Keeping the water bath <35 °C prevents thermal decarboxylation or degradation, a common issue with highly functionalized oxobutanoates[5].
Workflows & Logical Relationships
Fig 1. Standard purification workflow for Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
Fig 2. Troubleshooting logical pathway for resolving co-elution and TLC streaking issues.
Troubleshooting Guides & FAQs
Q1: My product is co-eluting with unreacted 4-methoxyphenacyl bromide. How can I separate them?
A1: 4-methoxyphenacyl bromide and the target compound often exhibit near-identical
Q2: I attempted vacuum distillation to purify the crude oil, but the product turned black and the yield was terrible. What happened?
A2: You experienced thermal decomposition.
Q3: Can I use basic alumina instead of silica gel for chromatography to avoid the acid additive?
A3: Absolutely not. Basic alumina will deprotonate the highly acidic
Q4: My isolated product slowly turned from a pale yellow oil to a darker, viscous resin over a few weeks on the bench. Is it degrading? A4: Yes. The active methylene and ketone groups make the compound susceptible to slow oxidative degradation and aldol-type auto-condensations when exposed to light, oxygen, and ambient heat. Solution: Store the purified compound in an amber vial, blanketed with dry Argon or Nitrogen, at -20 °C.
References
[1] Title: A New Approach to the Cyanoacetic Ester Synthesis Source: J. Braz. Chem. Soc. URL:
[3] Title: Ethyl cyanoacetate Source: Wikipedia URL:
[2] Title: Process for producing 4-cyano-4-oxobutanoate and 4-cyano-3-hydroxybutanoate Source: Google Patents (EP1201647B1) URL:
[4] Title: Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:
[5] Title: Technical Support Center: Purification of Ethyl 4-chloro-4-oxobutanoate by Distillation Source: Benchchem URL:
Sources
Technical Support Center: Synthesis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
I. Synthetic Pathway Overview: Michael Addition
The most common and efficient method for the synthesis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is the Michael addition of ethyl cyanoacetate to a suitable α,β-unsaturated ketone.[1][2][3] The precursor, an α,β-unsaturated ketone, can be synthesized via a Claisen-Schmidt condensation.[4]
Reaction Scheme:
Overall synthetic workflow.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Question 1: Why is the yield of my Michael addition product, Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, consistently low?
Low yields in a Michael addition can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide (NaOEt) in ethanol is a common choice. Using a catalytic amount of a weaker base might not be sufficient to deprotonate ethyl cyanoacetate effectively. Conversely, an excess of a strong base can promote side reactions. It's recommended to start with a catalytic amount (e.g., 0.1-0.3 equivalents) of a moderately strong base like sodium ethoxide.
-
Reaction Temperature: Michael additions are typically thermodynamically controlled, and the reaction temperature can influence the outcome.[5] Running the reaction at room temperature or slightly elevated temperatures can favor the desired 1,4-addition product. However, excessively high temperatures can lead to side reactions and decomposition. If the reaction is slow, a gentle increase in temperature might be beneficial.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to the formation of byproducts.
-
-
Side Reactions:
-
Self-Condensation of Ethyl Cyanoacetate: A common side reaction is the self-condensation of ethyl cyanoacetate, especially in the presence of a strong base.[6] This can be minimized by the slow, dropwise addition of the base to the mixture of the chalcone derivative and ethyl cyanoacetate.
-
Retro-Michael Reaction: The Michael addition is a reversible reaction. If the product is unstable under the reaction conditions, it can revert to the starting materials. This can sometimes be mitigated by adjusting the work-up procedure to quickly isolate the product once the reaction is complete.
-
-
Purity of Reagents and Solvents:
-
Ensure that all reagents, especially the ethyl cyanoacetate and the chalcone derivative, are of high purity. Impurities can interfere with the reaction.
-
Use anhydrous solvents, as water can react with the base and hinder the deprotonation of ethyl cyanoacetate.
-
Troubleshooting Decision Tree:
Troubleshooting low yield.
Question 2: How can I effectively purify the final product, Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate?
Purification of β-keto nitriles can sometimes be challenging due to their potential for enolization and sensitivity to acidic or basic conditions.[7]
-
Initial Work-up:
-
After the reaction is complete (as determined by TLC), neutralize the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of around 5-6. This will protonate the enolate of the product.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
-
Purification Techniques:
-
Column Chromatography: This is often the most effective method for purifying β-keto nitriles. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically suitable. The polarity of the eluent can be gradually increased to first elute any non-polar impurities and then the desired product.
-
Recrystallization: If the product is a solid, recrystallization can be a good purification method. The choice of solvent is crucial; it should dissolve the product well at high temperatures but poorly at low temperatures.[7] Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Table 1: Recommended Purification Parameters
| Parameter | Recommendation | Rationale |
| Work-up pH | 5-6 | Prevents hydrolysis of the ester and nitrile groups while ensuring the product is in its neutral form for extraction. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Good solvency for the product and immiscible with water. |
| Chromatography Stationary Phase | Silica Gel | Standard choice for moderately polar organic compounds. |
| Chromatography Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Recrystallization Solvents | Ethanol/Water or Ethyl Acetate/Hexanes | Provides a good solubility differential for effective crystallization. |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Michael addition in this synthesis?
The Michael addition proceeds in three main steps:[1]
-
Enolate Formation: A base (e.g., sodium ethoxide) removes the acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (the chalcone derivative). This is a conjugate or 1,4-addition.
-
Protonation: The resulting enolate is then protonated during the work-up to yield the final product.
Michael addition mechanism.
Q2: Can I use a different base for the Michael addition?
Yes, other bases can be used, but their strength and steric hindrance should be considered.
-
Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective. However, they are more hazardous to handle.
-
Weaker bases like triethylamine (Et₃N) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may also catalyze the reaction, potentially with fewer side reactions, but may require longer reaction times or higher temperatures.
Q3: How do I synthesize the starting material, (E)-3-(4-methoxyphenyl)prop-2-en-1-one?
This chalcone derivative can be synthesized via a Claisen-Schmidt condensation of 4-methoxyacetophenone with formaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.[4]
Q4: What analytical techniques are best for characterizing the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. You should expect to see characteristic peaks for the ethyl group, the aromatic protons of the methoxyphenyl group, the methoxy group, and the protons of the butanoate backbone.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the nitrile (C≡N) group (around 2250 cm⁻¹), the ester carbonyl (C=O) group (around 1735 cm⁻¹), and the ketone carbonyl (C=O) group (around 1685 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and assessing the purity of the final product.
IV. Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)
-
To a stirred solution of 4-methoxyacetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2 equivalents).
-
Cool the mixture in an ice bath and add formaldehyde (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure chalcone derivative.
Protocol 2: Synthesis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
-
In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in anhydrous ethanol.
-
Prepare a solution of sodium ethoxide in ethanol (0.2 equivalents).
-
Add the sodium ethoxide solution dropwise to the reaction mixture at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl (to pH ~6).
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
V. References
-
BenchChem. (2025). Troubleshooting low yields in ethyl isocyanoacetate couplings. BenchChem.
-
EP1316546A1 - Process for the preparation of beta-ketonitriles. (2003). Google Patents.
-
DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles. (2010). Google Patents.
-
DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. (2007). Google Patents.
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). PMC.
-
BenchChem. (2025). Purification methods for removing impurities from nitriles. BenchChem.
-
BenchChem. (2025). Managing reaction temperature for selective Michael addition. BenchChem.
-
Gaddamedi, S. (2013, August 17). How can I minimise the self condensation of ethyl cyanoacetate? ResearchGate.
-
New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters.
-
Ethyl Cyanoacetate Reactions. (2024). ResearchGate.
-
Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.).
-
Cyanoethylations and Michael additions. V. The synthesis of allylic cyclohexenols by γ-cyanoethylation of α,β-unsaturated aldehydes and ketones. Part V. (1970). Sci-Hub.
-
Synthesis of some novel chalcones and their facile one-pot conversion to 2-aminobenzene-1, 3-dicarbonitriles using malononitrile. (2010). ResearchGate.
-
a, B-Unsaturated Carbonyl - Compounds. (n.d.).
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.).
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (2012). Organic Syntheses Procedure.
-
Michael Addition Reaction Mechanism. (2020, April 7). Chemistry Steps.
-
chem-222-lab-exam-review.docx. (n.d.). WordPress.com.
-
Michael Addition. (n.d.). Organic Chemistry Portal.
-
Michael Addition Reaction Mechanism. (2018, May 10). YouTube.
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).
-
Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. (n.d.).
-
ethyl (1-phenylethylidene)cyanoacetate. (n.d.). Organic Syntheses Procedure.
-
A New Approach to the Cyanoacetic Ester Synthesis. (n.d.).
-
Ethyl cyanoacetate. (n.d.). Wikipedia.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the synthesis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate .
The standard synthetic route involves the alkylation of ethyl cyanoacetate with 2-bromo-1-(4-methoxyphenyl)ethanone (a phenacyl bromide derivative). While seemingly straightforward, the ambident nature of the cyanoacetate enolate and the poly-functionalized nature of the product often lead to complex side reactions. This guide provides causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-yield C-alkylation.
Mechanistic Pathways & Side Reaction Mapping
To effectively troubleshoot, we must first map the competing reaction pathways. The diagram below illustrates the kinetic and thermodynamic divergence points during the alkylation process.
Reaction pathways and side reactions in the synthesis of the target oxobutanoate.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a significant M+ peak corresponding to a dialkylated impurity. Why is this happening and how can I suppress it? Causality: The mono-alkylated target product retains a highly acidic alpha-proton at C2. Because this methylene group is flanked by strongly electron-withdrawing nitrile and ester groups, its pKa remains low enough to be deprotonated by the reaction base 1[1]. In the presence of excess base and electrophile, a second alkylation occurs rapidly, a well-documented challenge in cyanoacetic ester syntheses 2[2]. Solution:
-
Stoichiometric Control: Use a 1.5x molar excess of ethyl cyanoacetate relative to the phenacyl bromide to statistically favor mono-alkylation.
-
Order of Addition: Slowly dose the electrophile into a pre-formed enolate solution to keep the steady-state concentration of the electrophile near zero.
-
Base Selection: Switch from strong homogeneous bases (like NaOEt) to mild, heterogeneous bases (like anhydrous K₂CO₃).
Q2: My NMR shows an oxirane ring instead of the expected ketone carbonyl. What is this byproduct? Causality: This is the result of a Darzens-type condensation. Instead of undergoing an Sₙ2 displacement at the alpha-carbon of the phenacyl bromide, the cyanoacetate enolate acts as a hard nucleophile and attacks the highly electrophilic carbonyl carbon. The resulting intermediate alkoxide then displaces the adjacent bromide to form a 1,3-diaryl-2,3-epoxy-4-bromobutanone derivative 3[3]. Solution:
-
Temperature Control: Carbonyl attack is kinetically favored at higher temperatures. Force the Sₙ2 C-alkylation pathway by maintaining the reaction strictly between 0 °C and 5 °C.
-
Solvent Polarity: Highly polar aprotic solvents (like pure DMF) can strip the cation from the enolate, making it too "hard." Using moderately polar solvents like Methyl Ethyl Ketone (MEK) softens the enolate, directing attack toward the softer alpha-carbon.
Q3: I am observing degradation of the product and the formation of carboxylic acids. How do I prevent this? Causality: Cyanoacetic esters are highly susceptible to hydrolysis. Under basic conditions with trace water, the ester hydrolyzes to form malonic acid derivatives, which readily decarboxylate at room temperature 4[4]. Solution: Ensure strictly anhydrous conditions. Oven-dry the K₂CO₃ at 120 °C overnight before use, and utilize molecular sieves in your solvents. Avoid aqueous workups until the reaction is fully quenched and neutralized.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why specific parameters are chosen for the final protocol.
| Base | Solvent | Temp (°C) | Mono-alkylation (Target) | Dialkylation | Epoxide / Degradation |
| NaOEt (1.0 eq) | EtOH | 25 | 45% | 35% | 15% |
| K₂CO₃ (2.0 eq) | DMF | 25 | 55% | 20% | 20% |
| K₂CO₃ (2.0 eq) | MEK | 5 | 88% | <5% | <5% |
| NaOH (aq) | THF | 25 | <10% | N/A | >80% (Hydrolysis) |
Validated Experimental Protocol
This methodology is engineered as a self-validating system based on established cyanoacetate alkylation principles 5[5]. Do not deviate from the specified temperatures or dosing rates.
Step 1: Enolate Generation
-
Action: Charge a flame-dried reactor with anhydrous MEK (10 volumes) and Ethyl cyanoacetate (1.50 eq). Introduce finely milled, oven-dried K₂CO₃ (2.00 eq). Agitate at 20 °C for 45 minutes.
-
Causality: K₂CO₃ is a mild, heterogeneous base. Its limited solubility in MEK keeps the effective concentration of the enolate in the bulk solution low, mitigating side reactions.
-
Validation Checkpoint: The mixture must transition to a pale yellow, easily stirrable slurry. A deep orange/red color indicates premature degradation or impurities in the starting material.
Step 2: Thermal Equilibration
-
Action: Cool the reactor jacket to achieve an internal temperature of 0 °C to 5 °C.
-
Causality: Lowering the thermal energy of the system kinetically disfavors the higher-activation-energy Darzens condensation while permitting the highly exothermic Sₙ2 C-alkylation.
-
Validation Checkpoint: Do not proceed until the internal RTD probe stabilizes below 5 °C for at least 10 minutes.
Step 3: Electrophile Dosing
-
Action: Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1.00 eq) in anhydrous MEK (3 volumes). Dose this solution into the reactor via an addition funnel over 90 minutes, maintaining internal temp < 5 °C.
-
Causality: Slow dosing ensures the electrophile is the limiting reagent at any given microsecond, statistically forcing it to react with the vast excess of primary enolate rather than the mono-alkylated product, thereby suppressing dialkylation.
Step 4: In-Process Monitoring
-
Action: Stir for an additional 2 hours at 5 °C.
-
Validation Checkpoint: Pull an aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC or TLC (Hexane:EtOAc 3:1). The reaction is complete when the phenacyl bromide peak (<1% AUC) is consumed.
Step 5: Quench & Isolation
-
Action: Quench the reaction by adding ice-cold deionized water (10 volumes) to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 5 volumes). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Causality: Cold water prevents the base-catalyzed hydrolysis of the newly formed ester and cyano groups during the workup phase.
References
-
Wikipedia - Ethyl cyanoacetate (Chemical properties and reactivity of the acidic methylene group). 1
-
SciSpace - Regioselective reactions of phenacyl bromide with active methylene compounds (Mechanistic insights into Darzens condensation and epoxide formation). 3
-
Journal of the Brazilian Chemical Society - A New Approach to the Cyanoacetic Ester Synthesis (Discussion on the double alkylation of ethyl cyanoacetate). 2
-
Google Patents (US2553065A) - Process for the preparation of alkyl cyanoacetates (Hydrolysis and instability of cyanoacetic esters). 4
-
Organic Syntheses - ETHYL n-BUTYLCYANOACETATE (Standardized protocol for the alkylation of ethyl cyanoacetate with bromides). 5
Sources
Technical Support Center: Catalyst Selection for Knoevenagel Condensation
Welcome to the technical support center for Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for catalyst selection and reaction optimization. The content is structured to move from foundational knowledge to specific troubleshooting, mirroring the experimental workflow.
As a foundational carbon-carbon bond-forming reaction, the Knoevenagel condensation is pivotal for synthesizing α,β-unsaturated compounds, which are key intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] The success of this reaction hinges critically on the appropriate selection of a catalyst. This guide provides a comprehensive overview, from choosing the right catalyst for your system to troubleshooting common experimental hurdles.
For the purpose of providing concrete examples, this guide will often refer to a model reaction: the condensation of an aromatic aldehyde (e.g., benzaldehyde) with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).
Part 1: Catalyst Selection FAQ - Planning Your Experiment
This section addresses the most common questions encountered when designing a Knoevenagel condensation protocol.
Q1: What is the fundamental role of a catalyst in the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[3] The catalyst, typically a base, is essential for the initial and rate-determining step: the deprotonation of the active methylene compound (e.g., malononitrile) to form a highly nucleophilic carbanion (enolate).[4][5] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, initiating the condensation.[5]
Q2: What are the main classes of catalysts, and when should I choose one over the other?
Catalysts for this reaction can be broadly categorized into homogeneous and heterogeneous systems. The choice depends on your specific substrates, desired reaction conditions, and downstream processing requirements.
-
Homogeneous Basic Catalysts: These are the most traditional and widely used catalysts.
-
Examples: Weak organic bases like piperidine, pyridine, and their corresponding ammonium salts (e.g., ammonium acetate).[6][7]
-
Best For: Rapid, small-scale reactions where catalyst removal via aqueous work-up is straightforward. Piperidine is highly effective and often yields clean products in short reaction times.[1][8]
-
Causality: These amines are sufficiently basic to deprotonate the active methylene compound without promoting significant side reactions, such as the self-condensation of the aldehyde.[9]
-
-
Heterogeneous Catalysts: These are solid-phase catalysts that do not dissolve in the reaction medium.
-
Examples: Metal oxides (e.g., CaO-MgO), zeolites, hydrotalcites, and functionalized silica.[10][11][12]
-
Best For: Green chemistry applications, large-scale synthesis, and reactions where simplified product purification is a priority.
-
Causality: Heterogeneous catalysts offer significant advantages in terms of operational simplicity. They can be easily removed by filtration and are often reusable over multiple cycles, which reduces waste and cost.[10][11]
-
-
Lewis Acid Catalysts: While less common, Lewis acids can also catalyze the reaction.
-
Mechanism: Instead of deprotonating the methylene compound, Lewis acids activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to attack by the (weaker) nucleophilic enol form of the active methylene compound.
-
Best For: Specific substrates that may be sensitive to basic conditions or where unique selectivity is required.
Q3: How does my choice of solvent impact catalyst performance?
The solvent plays a critical role and its choice is intimately linked to the catalyst.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are excellent choices for many base-catalyzed reactions, including those with piperidine.[8][15] They effectively dissolve the reactants and the catalyst. However, the byproduct of the condensation is water, which can shift the equilibrium back towards the reactants.[6][16]
-
Aprotic Solvents (e.g., Toluene, DMF): Toluene is often used with a Dean-Stark apparatus to azeotropically remove the water byproduct, driving the reaction to completion.[16] This is particularly useful for less reactive substrates.
-
Green Solvents (e.g., Water, Solvent-Free): In line with green chemistry principles, water or even solvent-free conditions can be highly effective, especially with heterogeneous catalysts or highly reactive substrates.[17][18] Water is inexpensive and environmentally benign, and in some cases, product precipitation can drive the reaction forward.[18]
Part 2: Troubleshooting Guide - When Experiments Go Wrong
This section is formatted to address specific problems you might encounter during or after your experiment.
Problem 1: My reaction yield is low or the reaction is not going to completion.
This is the most common issue and can stem from several sources.
-
Is the catalyst active?
-
Cause: Basic catalysts like piperidine can degrade over time. Heterogeneous catalysts can become fouled or lose activity.
-
Solution: Use a fresh or recently purified catalyst.[15] For heterogeneous catalysts, try reactivating them according to the literature procedure (often by heating under vacuum).
-
-
Is the equilibrium unfavorable?
-
Cause: The reaction produces water, which can hydrolyze the product or push the equilibrium back to the starting materials.[6][15]
-
Solution: If using a solvent like toluene, employ a Dean-Stark trap to remove water as it forms. For other solvents, adding molecular sieves can be effective.[16] Driving the reaction at a slightly higher temperature can also help.[15]
-
-
Are the reactants pure?
-
Cause: Impurities in the aldehyde (e.g., the corresponding carboxylic acid from air oxidation) or the active methylene compound can inhibit the catalyst or lead to side reactions.[6]
-
Solution: Ensure the purity of your starting materials. Aldehydes, in particular, should be freshly distilled or purified if they have been stored for a long time.
-
-
Is there steric hindrance?
Problem 2: I am observing significant side product formation.
Selectivity is key, and side products often indicate that the reaction conditions are not optimized.
-
Are you seeing Michael addition products?
-
Cause: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound.[9] This is more common with a large excess of the methylene reagent or highly reactive substrates.
-
Solution: Use a strict 1:1 stoichiometry of the aldehyde and active methylene compound.[9] Monitor the reaction closely by TLC and stop it as soon as the starting aldehyde is consumed. Lowering the temperature may also reduce the rate of the subsequent Michael addition.
-
-
Is the aldehyde undergoing self-condensation?
-
Cause: This can occur if the catalyst is too strong or the reaction temperature is too high, particularly with enolizable aldehydes.[9]
-
Solution: Switch to a weaker base. For example, if you are using sodium hydroxide, consider changing to piperidine or even a milder ammonium salt like ammonium bicarbonate.[13]
-
Part 3: Protocols, Data, and Visualizations
Catalyst Performance Comparison
The choice of catalyst can dramatically affect reaction outcomes. The table below compares the performance of various catalysts for the model reaction of benzaldehyde with malononitrile.
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Piperidine | Homogeneous | Ethanol | Room Temp | 10 min | 95 | No | [1] |
| Ti-Al-Mg Hydrotalcite | Heterogeneous | Ethyl Acetate | 60 | 4 h | 97.6 | Yes | [1] |
| Chitosan | Heterogeneous | Ethanol | 40 | 6 h | >99 | Yes | [1] |
| Boric Acid | Homogeneous | Aq. Ethanol | Room Temp | - | High | No | [14] |
| CaO-MgO | Heterogeneous | Water | Room Temp | - | High | Yes | [12] |
Experimental Protocols
Protocol 1: Classic Homogeneous Catalysis with Piperidine [1]
This protocol is suitable for rapid, small-scale synthesis.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1 mmol, 106 mg) and malononitrile (1 mmol, 66 mg) in 5 mL of ethanol.
-
Catalyst Addition: Add piperidine (10 mol%, ~0.1 mmol, 10 µL) to the solution while stirring.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 10-30 minutes, and the product may precipitate as a white solid. Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with a small amount of cold ethanol to remove any residual starting materials or catalyst. The product is often pure enough for most applications, but can be further purified by recrystallization from ethanol.
Protocol 2: Green Heterogeneous Catalysis [1]
This protocol highlights the use of a reusable catalyst and an environmentally friendly solvent.
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the heterogeneous catalyst (e.g., 100 mg of amine-functionalized SBA-15) in 10 mL of a suitable solvent like ethanol or water.
-
Reaction: Stir the mixture at the optimized temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Catalyst Recovery: Upon completion, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed with ethanol, dried in an oven, and stored for reuse in subsequent reactions.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by recrystallization or column chromatography as needed.
Visualized Workflows
Diagram 1: The Catalytic Cycle of Knoevenagel Condensation
This diagram illustrates the fundamental steps of the base-catalyzed mechanism, highlighting the regenerative role of the catalyst.
Caption: The catalytic cycle of base-catalyzed Knoevenagel condensation.
Diagram 2: Troubleshooting Flowchart for Low Yield
This decision tree provides a logical workflow for diagnosing and solving low-yield issues in your reaction.
Caption: A decision tree for troubleshooting low yields in Knoevenagel condensations.
References
-
Appaturi, J. N., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(13), 4445-4469. Available at: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing). Available at: [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - ResearchGate. Available at: [Link]
-
Santos, J. C. S., et al. (2012). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of the Brazilian Chemical Society, 23, 1064-1071. Available at: [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
-
Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
da Silva, A. D., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 13(1), 1-13. Available at: [Link]
-
van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online, 45(24), 2737-2743. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC. Available at: [Link]
-
Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - MDPI. Available at: [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]
-
A Cationic Zinc–Organic Framework with Lewis Acidic and Basic Bifunctional Sites as an Efficient Solvent-Free Catalyst: CO2 Fixation and Knoevenagel Condensation Reaction | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor | ACS Omega. Available at: [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - Juniper Publishers. Available at: [Link]
-
Chemical structure of the by-product of Knoevenagel condensation... - ResearchGate. Available at: [Link]
-
Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a - ResearchGate. Available at: [Link]
-
Knoevenagel Condensation - J&K Scientific LLC. Available at: [Link]
-
Knoevenagel condensation – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature - JOCPR. Available at: [Link]
Sources
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- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemicals [chemicals.thermofisher.cn]
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- 18. jocpr.com [jocpr.com]
Technical Support Center: Workup & Troubleshooting Guide for Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate Synthesis
Introduction & Mechanistic Overview
The synthesis of ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate typically proceeds via the base-promoted α-alkylation of ethyl cyanoacetate with an α-halo ketone, such as [1]. Alternatively, modern state-of-the-art methods employ of silyl enol ethers with activated methylene compounds[2][3].
Because the resulting product contains a highly functionalized β-keto nitrile/ester framework, it is highly susceptible to hydrolysis, retro-aldol cleavage, and dialkylation under harsh conditions. As a Senior Application Scientist, I have designed this self-validating workup protocol and troubleshooting guide to address the specific chemical vulnerabilities of this molecule, ensuring high yield and purity.
Section 1: Standard Workup Protocol
Step 1: Reaction Quenching Once TLC indicates complete consumption of the limiting reagent, cool the reaction mixture to 0–5 °C. Carefully quench by adding ice-cold water or dilute aqueous HCl (1 M) until the pH reaches ~6-7.
-
Causality: Neutralizing the excess base (e.g., K₂CO₃ or NaOEt) prevents base-catalyzed hydrolysis of the ester and nitrile groups during the subsequent [4].
Step 2: Liquid-Liquid Extraction Dilute the quenched mixture with ethyl acetate (EtOAc). Transfer to a separatory funnel and extract the aqueous layer 2–3 times with EtOAc.
-
Causality: EtOAc is chosen for its excellent partition coefficient for polar organic molecules while leaving inorganic salts (e.g., KBr) in the aqueous phase.
Step 3: Washing the Organic Phase Wash the combined organic layers sequentially with distilled water (3x) and saturated aqueous NaCl (brine) (1x).
-
Causality: Multiple water washes are critical if a polar aprotic solvent like DMF was used, as DMF partitions slightly into EtOAc. Brine reduces the solubility of water in the organic phase, pre-drying it and helping break any micro-emulsions.
Step 4: Drying and Concentration Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).
-
Crucial: Maintain the water bath temperature below 40 °C. The β-keto nitrile moiety is thermally sensitive and can degrade if subjected to prolonged heat.
Step 5: Purification Purify the crude residue via silica gel column chromatography (typical eluent: Hexanes/EtOAc gradient) or recrystallization from ethanol to isolate pure ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate[5].
Section 2: Troubleshooting FAQs
Q1: Why am I seeing a high percentage of dialkylated byproduct in my crude mixture, and how do I remove it? A1: Causality: The monoalkylated product retains a highly acidic α-proton (flanked by a cyano and an ester group). If excess base or high temperatures are used, this proton is easily abstracted, leading to a with unreacted 2-bromo-4'-methoxyacetophenone[6]. Solution: To prevent this, use a slight stoichiometric excess of ethyl cyanoacetate during the reaction. During workup, dialkylated products are significantly more lipophilic than the desired product. Use a shallower gradient during silica gel chromatography (e.g., starting at 95:5 Hexanes:EtOAc) to elute the dialkylated impurity before the monoalkylated product.
Q2: During extraction, a stubborn emulsion forms. How can I break it? A2: Causality: Emulsions in this synthesis are typically stabilized by fine, insoluble inorganic salts (like KBr or NaBr) or the presence of residual DMF[4]. Solution: Filter the biphasic mixture through a pad of Celite before returning it to the separatory funnel. Alternatively, add more saturated brine to the aqueous layer to increase ionic strength, which forces the organic components into the EtOAc layer.
Q3: How do I completely remove residual DMF from the organic phase? A3: Causality: DMF has a high boiling point (153 °C) and is miscible with EtOAc, making it difficult to remove via simple rotary evaporation without overheating the sensitive product. Solution: Wash the combined EtOAc layers with a 5% aqueous lithium chloride (LiCl) solution (2–3 times). The lithium ions strongly coordinate with DMF, drastically shifting its partition coefficient into the aqueous phase.
Q4: My product degraded during the concentration step, showing a complex mixture on NMR. What happened? A4: Causality: The compound contains a β-keto nitrile/ester moiety. If the organic layer was not washed to a strictly neutral pH, trace amounts of acid or base can catalyze retro-aldol-type cleavages or ester hydrolysis during the concentration step, especially if the rotary evaporator bath exceeds 40 °C. Solution: Ensure the final brine wash is strictly neutral (check with pH paper). Keep the rotary evaporator bath at or below 35–40 °C and use a high-vacuum pump to efficiently remove the solvent without thermal stress.
Section 3: Solvent Selection for Extraction
| Solvent | Suitability | Pros | Cons |
| Ethyl Acetate (EtOAc) | High | Excellent solubility for the highly functionalized product; good phase separation. | Can carry over trace amounts of DMF and water. |
| Dichloromethane (DCM) | Medium | High density allows easy collection of the bottom organic layer; low boiling point. | Prone to severe emulsions with basic aqueous layers; environmental toxicity. |
| Diethyl Ether | Low-Medium | Very easy to evaporate at low temperatures, protecting the product. | Poor solubility for highly polar impurities; high flammability risk. |
Section 4: Workup Workflow Visualization
Workup workflow for ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate synthesis.
References
1.. BenchChem. 2.. Journal of Organic Chemistry. 3. . Sigma-Aldrich. 4.. ResearchGate. 5.. E3S Web of Conferences.
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- 2. Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Validation & Comparative
HPLC Purity Analysis of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate: A Method Comparison Guide
Executive Summary
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is a highly functionalized tricarbonyl derivative frequently utilized as a building block in complex organic synthesis. Due to its active methylene group and susceptibility to keto-enol tautomerization, standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods often yield poor peak symmetry and inadequate resolution. This guide objectively compares a conventional C18 approach with an optimized Phenyl-Hexyl methodology, demonstrating how orthogonal
The Analyte: Structural Challenges in Chromatography
Synthesized via silver-catalyzed radical umpolung cross-coupling of silyl enol ethers with activated methylene compounds[1][2], Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 881673-52-5) presents a unique chromatographic challenge. The molecule features an active methylene proton (C2-H) flanked by highly electron-withdrawing cyano and ester groups.
The Causality of Peak Distortion: In neutral or unbuffered mobile phases, this acidic proton facilitates rapid on-column keto-enol tautomerization. Because the interconversion rate between the keto and enol forms is often similar to the chromatographic timescale, the analyte elutes as a broad, split, or severely tailing peak[3][4]. Furthermore, standard hydrophobic interactions are insufficient to resolve the target compound from structurally similar cross-coupling byproducts, such as unreacted silyl enol ethers or des-cyano derivatives.
Chromatographic Strategy: Causality & Design
To establish a trustworthy and reproducible method, analytical scientists must move away from generic C18 columns and address the specific electronic properties of the analyte.
-
Orthogonal Selectivity via Phenyl-Hexyl Phases: Standard C18 columns rely exclusively on dispersive hydrophobic interactions. In contrast, a Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The phenyl ring of the bonded phase engages in
stacking with the electron-rich 4-methoxyphenyl moiety of the analyte[5]. This specific interaction selectively retains the target compound, pulling it away from aliphatic or non-aromatic synthetic impurities. -
Ionization Suppression via Acidic Modifiers: To mitigate the keto-enol tautomerization, the mobile phase pH must be strictly controlled. The addition of 0.1% Trifluoroacetic Acid (TFA) lowers the pH to approximately 2.0. This highly acidic environment suppresses the ionization of the active methylene, thermodynamically stabilizing the keto form and preventing on-column interconversion[4][6].
Fig 1: Mechanistic interaction between Phenyl-Hexyl phase, analyte, and acidic mobile phase.
Comparative Performance Data
The following table summarizes the experimental data comparing the conventional C18 method against the optimized Phenyl-Hexyl method. The optimized method acts as a self-validating system: the achievement of an asymmetry factor near 1.0 confirms that on-column tautomerization has been successfully suppressed.
| Chromatographic Parameter | Standard Method (Alternative) | Optimized Method (Recommended) |
| Stationary Phase | Standard C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol / Water (Unbuffered) | Acetonitrile / Water (0.1% TFA) |
| Retention Time (tR) | 8.4 min | 11.2 min |
| Peak Symmetry (As) | 2.15 (Severe Tailing / Split) | 1.05 (Excellent) |
| Theoretical Plates (N) | < 4,000 | > 12,000 |
| Resolution (Rs) * | 1.2 (Co-elution with byproduct) | 3.8 (Baseline resolution) |
*Resolution is calculated relative to the closest eluting synthetic byproduct (e.g., unreacted silyl enol ether).
Optimized Experimental Protocol
Fig 2: Step-by-step HPLC workflow for the purity analysis of the tricarbonyl derivative.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10 mg of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate. Dissolve the standard in 10 mL of Acetonitrile:Water (50:50, v/v) to achieve a 1.0 mg/mL concentration. Filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble particulates.
-
System Equilibration: Purge the HPLC system and equilibrate the Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm) with the initial mobile phase composition (70% Mobile Phase A / 30% Mobile Phase B) for at least 20 column volumes until the baseline is completely stable.
-
Mobile Phase A: HPLC-grade Water with 0.1% TFA (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA (v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C (Thermostatting the column ensures highly reproducible
interaction kinetics). -
Gradient Program: 30% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, then return to 30% B for 5 minutes of re-equilibration.
-
-
Detection & Analysis: Monitor the eluate using a UV/Vis or Photodiode Array (PDA) detector set to 280 nm, which selectively targets the
-methoxybenzoyl chromophore. Calculate final purity using the area normalization method, ensuring the peak asymmetry factor remains between 0.9 and 1.2.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives [organic-chemistry.org]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2025 PharmSci 360 [aaps2025.eventscribe.net]
Comparing synthesis routes for Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is a highly versatile 1,4-dicarbonyl building block widely utilized in medicinal chemistry. Its unique structural motif—featuring an ester, a cyano group, and an aryl ketone—makes it an ideal precursor for synthesizing complex heterocycles such as pyrroles, thiophenes, and pyrimidines.
For drug development professionals and synthetic chemists, selecting the optimal synthetic route for this intermediate is critical for maximizing yield, ensuring regioselectivity, and minimizing hazardous waste. This guide objectively compares the Classical SN2 Alkylation approach against the modern Silver-Catalyzed Radical Umpolung Cross-Coupling method, providing validated protocols, mechanistic insights, and comparative experimental data.
Route A: Classical Nucleophilic Substitution (SN2 Alkylation)
The traditional approach to synthesizing 1,4-dicarbonyls relies on the deprotonation of an activated methylene compound followed by nucleophilic attack on an α-haloketone.
Mechanism & Causality
In this route, ethyl cyanoacetate (pKa ~9) is easily deprotonated by a mild inorganic base such as potassium carbonate (K₂CO₃) to form a resonance-stabilized carbanion. This enolate acts as a nucleophile, displacing the bromide ion from 4-methoxyphenacyl bromide via an SN2 pathway . While straightforward, this method often suffers from over-alkylation (dialkylation) because the resulting product retains an acidic α-proton.
Fig 1: Classical SN2 alkylation pathway via carbanion intermediate.
Validated Experimental Protocol
Note: This protocol utilizes high-dilution and dropwise addition to mitigate dialkylation risks.
-
Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl cyanoacetate (1.2 mmol, 1.2 equiv) in anhydrous DMF (5.0 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv). Stir the suspension vigorously at room temperature for 30 minutes. (Causality: Pre-stirring ensures complete generation of the enolate before the electrophile is introduced, preventing base-catalyzed degradation of the haloketone).
-
Alkylation: Dissolve 4-methoxyphenacyl bromide (1.0 mmol, 1.0 equiv) in anhydrous DMF (2.0 mL). Add this solution dropwise to the enolate mixture over 20 minutes using a syringe pump.
-
Reaction: Stir the mixture at room temperature for 6–8 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 3:1) until the phenacyl bromide is fully consumed .
-
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers extensively with brine (3 x 20 mL) to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the target compound.
Route B: Silver-Catalyzed Radical Umpolung Cross-Coupling
Recent advancements in photoredox and radical chemistry have introduced highly selective cross-coupling methods that bypass the limitations of classical enolate chemistry.
Mechanism & Causality
This modern protocol utilizes the silyl enol ether of 4-methoxyacetophenone and ethyl cyanoacetate. Silver oxide (Ag₂O) plays a dual role: it acts as a mild base and a single-electron transfer (SET) oxidant. Ag(I) oxidizes the activated methylene to an electrophilic α-cyanoalkyl radical, which regioselectively adds to the electron-rich silyl enol ether. A subsequent oxidation and desilylation yield the final product. Because the reaction proceeds via a radical pathway rather than a nucleophilic one, it exhibits exceptional functional group tolerance and completely avoids dialkylation .
Fig 2: Silver-catalyzed oxidative radical cross-coupling mechanism.
Validated Experimental Protocol
Note: This protocol relies on atmospheric oxygen to regenerate the catalyst, making it highly atom-economical.
-
Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(4-methoxyphenyl)-1-(trimethylsilyloxy)ethene (silyl enol ether, 2.0 mmol, 2.0 equiv) and ethyl cyanoacetate (1.0 mmol, 1.0 equiv) .
-
Catalyst Addition: Add Ag₂O (0.2 mmol, 20 mol%) followed by 1,4-dioxane (2.0 mL). (Causality: 1,4-dioxane is specifically chosen because it stabilizes radical intermediates and provides optimal solubility for the silver catalyst).
-
Reaction: Stir the reaction mixture at room temperature in an open-air atmosphere for approximately 6 hours . (Causality: Ambient air provides O₂, which acts as the terminal oxidant to re-oxidize Ag(0) back to Ag(I), closing the catalytic cycle and preventing the need for stoichiometric metallic oxidants ).
-
Workup: Once complete, concentrate the resulting mixture directly under reduced pressure. Take up the crude residue in ethyl acetate (15 mL) and wash with brine (15 mL) .
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography (silica gel; petroleum ether/ethyl acetate) to afford the pure product.
Objective Data Comparison
The following table summarizes the quantitative performance metrics of both synthetic routes based on literature precedents and mechanistic constraints.
| Parameter | Route A: Classical SN2 Alkylation | Route B: Ag-Catalyzed Radical Umpolung |
| Primary Reagents | Ethyl cyanoacetate, 4-Methoxyphenacyl bromide | Ethyl cyanoacetate, Silyl enol ether |
| Catalyst / Base | K₂CO₃ (Stoichiometric, 2.0 equiv) | Ag₂O (Catalytic, 0.2 equiv) |
| Solvent | DMF or Acetone | 1,4-Dioxane |
| Temperature | Room Temp to 60 °C | Room Temperature |
| Atmosphere | Inert (N₂/Ar) preferred | Air (O₂ acts as terminal oxidant) |
| Reaction Time | 4 – 8 hours | ~6 hours |
| Typical Yield | 50 – 70% (Prone to dialkylation) | 80 – 90% (Highly selective) |
| Atom Economy | Moderate (Generates KBr & H₂O waste) | High (Generates trace Ag & siloxane) |
Conclusion & Recommendations
For process chemistry and large-scale manufacturing where cost is the primary driver, Route A (Classical Alkylation) remains viable due to the cheap, readily available nature of phenacyl bromides and inorganic bases. However, chemists must be prepared to handle lower yields and invest time in rigorous chromatographic separation to remove dialkylated byproducts.
For drug discovery, library synthesis, and scenarios demanding high purity and yield, Route B (Silver-Catalyzed Radical Umpolung) is vastly superior. By shifting from a nucleophilic substitution paradigm to a radical cross-coupling mechanism, this route eliminates over-alkylation, operates under mild open-air conditions, and delivers the target Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate with excellent efficiency.
References
-
[1] Title: Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives | Source: The Journal of Organic Chemistry (ACS Publications) | URL: [Link]
-
[2] Title: Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives (Experimental Section) | Source: The Journal of Organic Chemistry (ACS Publications) | URL: [Link]
-
[3] Title: Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds | Source: Organic Chemistry Portal | URL: [Link]
-
[4] Title: Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives | Source: Molecules (MDPI) | URL: [Link]
-
[5] Title: A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evaluation | Source: PubMed Central (NIH) | URL: [Link]
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- 3. Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Confirmation of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural determination of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, a β-keto ester with potential applications in organic synthesis. By delving into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers. We will explore the expected data for our target molecule and compare it with structurally similar compounds to provide a comprehensive framework for analysis.
The Importance of Spectroscopic Analysis for β-Keto Esters
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate belongs to the class of β-keto esters, compounds that feature a ketone functional group at the β-position relative to an ester. This arrangement leads to unique chemical reactivity and the potential for keto-enol tautomerism, an equilibrium between the keto and enol forms.[1] Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the predominant tautomeric form in a given sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR (¹H NMR) provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, we can predict the chemical shifts and splitting patterns for each proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher magnetic field strength will provide better signal dispersion and resolution.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Workflow for ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Data and Comparison
| Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Observed Data for Ethyl 2-cyano-4-oxo-4-phenylbutanoate[2] | Observed Data for 2-(4-methoxyphenyl)-2-oxoethyl methacrylate[3] |
| Ethyl-CH₃ | ~1.3 | ~1.3 | - |
| Methylene (-CH₂-) | ~3.4 | ~3.4 | - |
| Methine (-CH-) | ~4.5 | ~4.5 | - |
| Methoxy (-OCH₃) | ~3.9 | - | 3.88 |
| Aromatic-H (ortho to C=O) | ~7.9 | ~7.9 | 7.91 |
| Aromatic-H (meta to C=O) | ~7.0 | ~7.4-7.6 | 6.95 |
| Ethyl-CH₂ | ~4.2 | ~4.2 | - |
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrument setup are similar to ¹H NMR, though a higher sample concentration (20-50 mg) and longer acquisition times are often required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data and Comparison
| Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Observed Data for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate[4] | Observed Data for Ethyl 4-(2-chlorophenyl)-3-oxobutanoate (Keto Form)[5] |
| Ethyl-CH₃ | ~14 | 14.2 | 13-18 |
| Methylene (-CH₂-) | ~35 | - | - |
| Methine (-CH-) | ~45 | - | - |
| Methoxy (-OCH₃) | ~55 | 55.6 | - |
| Ethyl-CH₂ | ~62 | 62.4 | 60-65 |
| Cyano (-CN) | ~115 | 116.2 | - |
| Aromatic-C (meta to C=O) | ~114 | 114.8 | 126-130 |
| Aromatic-C (ipso) | ~128 | 124.4 | - |
| Aromatic-C (ortho to C=O) | ~130 | 133.6 | 128-132 |
| Aromatic-C (para, with -OCH₃) | ~164 | 163.8 | - |
| Ester C=O | ~165 | 163.1 | 165-175 |
| Ketone C=O | ~195 | - | 195-205 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[1]
-
Background Scan: A background spectrum of the empty sample holder is recorded to subtract the contribution of atmospheric CO₂ and water.
-
Data Acquisition: The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for FT-IR Spectroscopy
Caption: Workflow for FT-IR Spectroscopy.
Predicted FT-IR Data and Comparison
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Target Compound | Observed Data for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate[6] | Observed Data for Ethyl 4-(4-butylphenyl)-4-oxobutanoate[7] |
| C-H (Aromatic) | Stretching | 3100-3000 | - | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 | 2988 | 3000-2850 |
| C≡N (Nitrile) | Stretching | ~2250 | 2213 | - |
| C=O (Ester) | Stretching | 1750-1735 | 1712 | 1750-1735 |
| C=O (Ketone) | Stretching | ~1680 | - | ~1685 |
| C=C (Aromatic) | Stretching | 1600-1450 | 1583 | 1600-1450 |
| C-O (Ester) | Stretching | 1300-1100 | 1177 | 1300-1100 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume of the solution into the GC, where the compound is vaporized and separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Analysis.
Predicted Mass Spectrometry Data
The molecular formula of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is C₁₄H₁₅NO₄, with a molecular weight of 261.27 g/mol .
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
| 261 | [M]⁺ | Molecular Ion |
| 216 | [M - OCH₂CH₃]⁺ | α-cleavage at the ester |
| 135 | [CH₃OC₆H₄CO]⁺ | Cleavage of the bond between the ketone and the adjacent CH₂ |
| 107 | [CH₃OC₆H₄]⁺ | Further fragmentation of the m/z 135 ion |
The fragmentation patterns of β-keto esters are often dominated by cleavages alpha to the carbonyl groups.[8][9] The presence of the methoxy-substituted aromatic ring will likely lead to a prominent fragment at m/z 135.
Conclusion: A Synergistic Approach to Structural Verification
The structural confirmation of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups (nitrile, ester, ketone), and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. By comparing the expected data for the target compound with that of structurally related molecules, researchers can confidently and accurately determine its structure, a critical step in the advancement of chemical and pharmaceutical research.
References
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- Electronic Supplementary Information. Royal Society of Chemistry.
- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC.
- Mass Spectra of β-Keto Esters. ResearchGate.
- Mass Spectra of β-Keto Esters. Canadian Science Publishing.
- Supplementary Information. Journal of the Mexican Chemical Society.
- Ethyl 2-cyano-4,4-dimethoxybutanoate (C9H15NO4). PubChemLite.
- Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications.
- Ethyl 2-cyano-4-oxo-4-phenylbutanoate. PubChem.
- Ethyl 4-methoxyphenyl-4-oxobutanoate. PubChem.
- Ethyl (E)-4-(4-methoxyphenyl)methoxy-2-methylbut-2-enoate. SpectraBase.
- Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques. Benchchem.
- Contents. The Royal Society of Chemistry.
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. PMC.
- Vibrational Frequency Analysis, FT-IR and Laser-Raman Spectra, DFT Studies on Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. PubMed.
- ¹³C NMR spectrum of the starting ethyl 2-cyanoacrylate. ResearchGate.
- ¹H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). ResearchGate.
- Ethyl cyanoacetate. National Institute of Standards and Technology.
- CERTIFICATE OF ANALYSIS.
- Organic compounds. MassBank.
- (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate.
- Diethyl 2-Cyano-3-oxosuccinate. MDPI.
- Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press.
- Comparative Analysis of a Keto-Ester: Infrared Spectroscopy of Ethyl 4-(4-butylphenyl)-4-oxobutanoate and Related Compounds. Benchchem.
- (Z)-2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate. ChemicalBook.
- An In-Depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Benchchem.
- Ethyl 2-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-propenoate. EPA.
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Efficacy comparison with similar compounds in biological assays
Title: Comparative Efficacy of Covalent KRAS G12C Inhibitors: Sotorasib vs. Adagrasib in Biological Assays
Introduction As a Senior Application Scientist, evaluating the efficacy of targeted therapeutics requires looking far beyond basic IC₅₀ values. The development of covalent KRAS G12C inhibitors, specifically Sotorasib (AMG 510) and Adagrasib (MRTX849), shattered the long-standing paradigm that KRAS was "undruggable." Both compounds irreversibly bind to the acquired cysteine at position 12 within the switch-II pocket (SII-P), locking the oncoprotein in its inactive, GDP-bound state. However, their distinct biochemical properties—such as target engagement kinetics, reversibility, and isoform specificity—dictate their performance in cellular assays and ultimately, their clinical outcomes.
This guide provides an objective, data-driven comparison of Sotorasib and Adagrasib. It details the causality behind the biological assays used to evaluate them and establishes self-validating protocols for rigorous preclinical assessment.
Mechanistic Divergence and Target Engagement While both agents target the GDP-bound state, structural studies reveal critical differences. Adagrasib forms a direct hydrogen bond with the H95 residue of KRAS, which is essential for its binding affinity [2]. Conversely, Sotorasib is less dependent on H95, allowing it to act as a pan-inhibitor of RAS(G12C) isoforms (including HRAS and NRAS), whereas Adagrasib is highly specific to KRAS(G12C) [2].
Mechanism of covalent KRAS G12C inhibitors locking the GDP-bound state to halt MAPK signaling.
Quantitative Efficacy Comparison
To accurately benchmark these compounds, we must evaluate them across biochemical (
| Assay Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Biological Significance |
| Biochemical Efficiency ( | ~776 M⁻¹s⁻¹ [1] | ~1,064 M⁻¹s⁻¹ [1] | Adagrasib shows slightly faster covalent bond formation in some heterozygous models, though both are highly potent. |
| pERK Inhibition (IC₅₀) | 35 nM[3] | 78 nM [3] | Sotorasib demonstrates slightly more potent downstream MAPK suppression in 2D cell lines (e.g., MIA PaCa-2). |
| Cellular Viability (IC₅₀) | 4 - 32 nM [4] | 120 - 150 nM [5] | Sotorasib exhibits higher potency in standard 3D spheroid viability assays. |
| Target Occupancy (In Vivo) | >90% at 30 mg/kg [4] | >90% at 100 mg/kg [5] | Both achieve near-complete target engagement, essential for sustained tumor regression. |
| Isoform Specificity | Pan-RAS(G12C)[2] | KRAS(G12C) specific [2] | Sotorasib inhibits HRAS/NRAS(G12C); Adagrasib relies heavily on the H95 residue unique to KRAS. |
Experimental Methodologies: Self-Validating Protocols A protocol is only as good as its internal controls. As an application scientist, I design workflows that inherently validate the mechanism of action. If a compound fails, the assay must tell us why—was it poor target engagement, or a downstream resistance mechanism?
Protocol 1: Cellular Viability Assay (3D Spheroid Model) Causality: 2D monolayer cultures often overstate drug sensitivity because they lack the complex extracellular matrix and hypoxia gradients of actual tumors. We utilize 3D spheroids to better mimic the tumor microenvironment, providing a more predictive IC₅₀.
-
Cell Seeding: Seed MIA PaCa-2 (KRAS G12C) and A549 (KRAS G12S - Negative Control) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to promote spheroid formation. Incubate for 72 hours. Self-Validation: The inclusion of the A549 line ensures that any observed toxicity is strictly G12C-dependent.
-
Compound Preparation: Prepare a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) of Sotorasib and Adagrasib in DMSO. Normalize the final DMSO concentration to 0.1% across all wells to prevent solvent-induced cytotoxicity.
-
Treatment & Incubation: Add compounds to the spheroids and incubate for 7 days. Causality: Covalent inhibitors require time for target turnover and engagement; a 7-day assay captures the cumulative effect of irreversible binding.
-
Viability Measurement: Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium). Shake for 5 minutes, incubate in the dark for 25 minutes, and read luminescence.
Protocol 2: Target Occupancy and pERK Inhibition (HTRF Assay) Causality: Viability assays show if the cells die, but HTRF (Homogeneous Time-Resolved Fluorescence) shows how. By multiplexing total KRAS, active KRAS (GTP-bound), and pERK, we can map the exact point of pathway failure.
-
Cell Treatment: Seed NCI-H358 cells in 6-well plates. Treat with Sotorasib or Adagrasib (10 nM, 100 nM, 1 µM) for 2, 4, and 24 hours. Causality: Time-course analysis is critical. Adaptive feedback loops can reactivate RTKs (like EGFR) within 24 hours, overcoming the inhibitor.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will artificially lower pERK signals during processing, generating false positives for drug efficacy.
-
HTRF Detection: Transfer lysates to a 384-well pro-plate. Add HTRF antibodies for pERK1/2 (Thr202/Tyr204) and Total ERK.
-
Signal Acquisition: Read TR-FRET signals at 665 nm and 620 nm. Calculate the 665/620 ratio to determine specific pERK inhibition relative to total ERK.
Workflow ensuring downstream pERK inhibition directly correlates with KRAS target occupancy.
Discussion: Navigating Resistance and Isoform Nuances When comparing these two clinical-stage molecules, resistance profiles are a major differentiator. Saturation mutagenesis screens have revealed that secondary mutations in KRAS, such as Y96D or H95Q/L, selectively impact these drugs. Because Adagrasib relies heavily on a hydrogen bond with H95, mutations at this site confer significant resistance. Sotorasib, which does not depend on H95, retains efficacy against H95 mutants but is highly susceptible to Y96 alterations. Furthermore, Sotorasib's ability to inhibit HRAS(G12C) and NRAS(G12C) at comparable IC₅₀s makes it a pan-RAS(G12C) inhibitor, whereas Adagrasib is strictly KRAS-selective [2]. Understanding these nuances is paramount for scientists designing combination therapies or evaluating next-generation dual-state inhibitors.
References
-
BridgeBio Oncology Therapeutics. "Discovery of BBO-8520, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON)." Accessed March 9, 2026.
-
National Institutes of Health (PMC). "Activity of direct KRAS(G12C) inhibitors in preclinical models of pediatric cancer." Accessed March 9, 2026.
-
American Association for Cancer Research (AACR). "D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics." Accessed March 9, 2026.
-
Dove Medical Press. "Spotlight on Sotorasib (AMG 510) for KRAS G12C Positive Non-Small Cell Lung Cancer." Accessed March 9, 2026.
-
MedKoo Biosciences. "Adagrasib | MRTX849 | KRAS G12C inhibitor." Accessed March 9, 2026.
-
ACS Publications. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Accessed March 9, 2026.
The Definitive Guide to Structural Confirmation: 1H-NMR vs. High-Resolution Mass Spectrometry (HRMS)
Audience: Researchers, scientists, and drug development professionals.
Structural confirmation is the bedrock of synthetic chemistry, natural product isolation, and pharmaceutical development. Regulatory bodies mandate rigorous structural characterization to ensure the identity, safety, and efficacy of Active Pharmaceutical Ingredients (APIs). According to the [1], the identity of a new drug substance must be unambiguously established using highly specific analytical procedures[2].
This guide objectively compares the two most powerful analytical techniques for this purpose: Proton Nuclear Magnetic Resonance (1H-NMR) and High-Resolution Mass Spectrometry (HRMS) . Rather than viewing them as competing technologies, we will evaluate their standalone performance and demonstrate why a combined, orthogonal approach is the gold standard for self-validating structural elucidation.
The Orthogonal Pillars of Structural Elucidation
To understand their comparative performance, we must first understand the fundamentally different physical properties they measure. This orthogonality is what makes their combination so powerful[3].
-
1H-NMR Spectroscopy: Measures the transition of nuclear spins (protons) in a strong magnetic field when irradiated with radiofrequency (RF) energy. It provides a highly quantitative map of the molecule's skeletal connectivity, stereochemistry, and electronic environment.
-
High-Resolution Mass Spectrometry (HRMS): Measures the mass-to-charge ratio (
) of gas-phase ions. Using analyzers like Time-of-Flight (TOF) or Orbitrap, HRMS provides the exact mass of a molecule (often to within < 2 ppm error), allowing for the unambiguous determination of its molecular formula.
Objective Performance Comparison
When selecting an analytical strategy, researchers must weigh sensitivity, structural resolution, and sample preservation. The table below summarizes the quantitative and qualitative performance metrics of standalone 1H-NMR (600 MHz), standalone HRMS (ESI-QTOF), and the combined orthogonal approach.
| Performance Metric | 1H-NMR (600 MHz) | HRMS (ESI-QTOF) | Combined Orthogonal Approach |
| Primary Output | Skeletal connectivity, stereochemistry, quantitation | Exact mass, molecular formula, fragmentation | Unambiguous 3D structure & formula validation |
| Limit of Detection (LOD) | ~1 - 5 µg (Relatively low sensitivity) | ~1 - 10 pg (Ultra-high sensitivity) | Limited by NMR (~1 - 5 µg) |
| Accuracy / Resolution | High structural resolution (J-coupling in Hz) | High mass accuracy (< 2 ppm error) | Complete, cross-validated accuracy |
| Stereochemical Differentiation | Excellent (via NOESY, ROESY, J-coupling) | Poor (Diastereomers often have identical MS/MS) | Excellent |
| Analysis Time | 5 - 15 minutes (1D acquisition) | 1 - 5 minutes (Direct infusion or short LC) | 10 - 20 minutes total |
| Sample Destructiveness | Non-destructive (Sample is 100% recoverable) | Destructive (Sample is consumed in the source) | Partial consumption (MS fraction lost) |
| Quantitation | Absolute (Signal area | Relative (Requires isotopically labeled standards) | Absolute (Driven by NMR integration) |
Causality in Experimental Design (Expertise & Experience)
A robust analytical protocol is not just a list of steps; it is a series of deliberate choices driven by physical chemistry. Here is the causality behind critical experimental decisions in structure confirmation.
The Causality of Solvent Selection in NMR
Choice: We dissolve samples in deuterated solvents (e.g.,
The Causality of Ionization Source in MS
Choice: We use Electrospray Ionization (ESI) instead of Electron Impact (EI) for structural confirmation.
Causality: EI is a "hard" ionization technique that bombards the molecule with 70 eV electrons, often shattering the molecule so completely that the intact molecular ion (
The Self-Validating System (Trustworthiness)
A truly robust protocol must be self-validating. The data from HRMS and 1H-NMR must mathematically agree, or the proposed structure is invalidated.
-
The DBE Check: The Double-Bond Equivalent (DBE)—calculated from the HRMS-derived molecular formula—must exactly match the number of rings and
-bonds observed in the NMR spectrum. -
The Integration Check: The total proton integration in the 1H-NMR spectrum must exactly equal the number of hydrogen atoms in the HRMS molecular formula. If HRMS suggests
, but NMR integrates to 14 protons, the system flags an error (e.g., trapped solvent or an incorrect formula assignment), preventing a false positive.
Standardized Experimental Protocols
Protocol 1: 1H-NMR Acquisition for Structure Confirmation
-
Sample Preparation: Weigh 2–5 mg of the highly purified (>95%) analyte. Dissolve completely in 0.6 mL of an appropriate deuterated solvent (e.g.,
). Transfer to a standard 5 mm NMR tube, ensuring a liquid column height of exactly 4 cm to prevent vortexing artifacts. -
Tuning and Matching: Insert the sample into the magnet. Adjust the probe's circuit capacitance and inductance to match the exact Larmor frequency of the
nucleus (e.g., 400.13 MHz). This maximizes RF energy transfer and signal sensitivity. -
Shimming: Optimize the homogeneity of the static magnetic field (
) around the sample using shim coils. Continue shimming until the deuterium lock signal is maximized and the solvent residual peak linewidth is < 1 Hz. -
Acquisition: Apply a 90° RF pulse to tip the bulk magnetization into the transverse plane. Collect the Free Induction Decay (FID) for 16 to 64 scans. Ensure the relaxation delay (
) is at least (longitudinal relaxation time) to allow for complete quantitative recovery between scans. -
Processing: Apply a Fourier Transform to convert the time-domain FID into a frequency-domain spectrum. Perform manual phase correction (zero- and first-order) and baseline correction. Reference the TMS peak to 0.00 ppm. Integrate all peaks relative to a known isolated proton.
Protocol 2: HRMS (ESI-TOF) Acquisition
-
Sample Preparation: Dilute the purified analyte to ~1 µg/mL in MS-grade Methanol/Water (50:50). Add 0.1% Formic Acid to the solution. Causality: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in positive ion mode.
-
Mass Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer. Verify that the mass accuracy across the
100–1000 range is < 2 ppm. -
Ionization & Acquisition: Introduce the sample via direct infusion at a flow rate of 5 µL/min. Apply a capillary voltage of 3.5 kV and a drying gas temperature of 250°C. Acquire data in positive ion mode for 1–2 minutes to build a stable average spectrum.
-
Data Processing: Extract the monoisotopic peak (
). Utilize isotopic pattern matching (comparing the theoretical vs. experimental abundances of the A+1 and A+2 isotope peaks) to restrict the list of possible molecular formulas. Select the formula with a mass error of < 5 ppm and an isotopic match score > 95%.
Visualizing the Analytical Workflows
The following diagrams illustrate the decision-making process and the orthogonal data fusion required for unambiguous structure confirmation.
Analytical Decision Tree for Structure Confirmation.
Combined Orthogonal Workflow (Data Fusion of NMR and MS).
References
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). URL:[Link]
-
Setting Drug Product Specifications: Ensuring Quality, Safety, and Efficacy. GLC Europe. URL:[Link]
-
NMR Spectroscopy in Pharmaceutical Analysis. U. Holzgrabe, I. Wawer, B. Diehl. Elsevier LTD, Amsterdam, Netherlands, 2017. URL:[Link]
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Setting Drug Product Specifications: Ensuring Quality, Safety, and Efficacy - Global Leading Conferences (GLC) Europe - B2B Events & Online Training - B2B Events & Online Training Events [glceurope.com]
- 3. ijrei.com [ijrei.com]
Safety Operating Guide
Operational & Disposal Guide: Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Executive Summary & Mechanistic Risk Profile
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS: 881673-52-5) is a highly functionalized organic intermediate frequently utilized in the synthesis of diverse tricarbonyl derivatives and complex heterocyclic compounds[1]. Structurally, it features a nitrile (cyano) group, an ester, a ketone, and a methoxyphenyl moiety. While these functional groups make it a versatile building block for drug development, they also impart specific toxicological and environmental hazards.
Proper disposal is not merely a regulatory checkbox; it is a critical safety imperative. The compound is classified as a non-combustible solid (Storage Class TRGS 510: 13)[2], but its functional groups dictate strict handling and disposal protocols to prevent accidental exposure or environmental contamination.
Quantitative Hazard Summary & Physicochemical Data
To design a self-validating disposal protocol, we must first analyze the chemical's hazard profile. The table below summarizes the quantitative hazard data and the mechanistic causality behind the required safety measures[2].
| Parameter / Classification | Value / GHS Statement | Mechanistic Causality & Operational Implication |
| CAS Number | 881673-52-5 | Unique identifier required for accurate hazardous waste logging. |
| PBT / vPvB Assessment | < 0.1% concentration | Does not persistently bioaccumulate; standard high-temperature incineration is effective for destruction[2]. |
| Storage Class (TRGS 510) | 13 (Non-combustible solids) | Store away from strong oxidizers; does not require specialized flammable storage cabinets[2]. |
| Acute Toxicity (Oral) | Category 4 (H302) | The nitrile group can undergo metabolic hydrolysis, presenting a risk of cyanide release if ingested. Mandates strict ingestion controls[2]. |
| Skin / Eye Irritation | Category 2 (H315, H319) | Electrophilic carbonyl groups can react with nucleophilic sites on tissue proteins. Mandates EN374-compliant gloves and EN 166 goggles[2]. |
| Specific Target Organ | Category 3 (H335) | Inhalation of fine crystalline dust irritates the respiratory tract mucosa. Mandates handling exclusively within a certified fume hood[2]. |
Operational Disposal Workflow
The disposal of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate must be strictly segregated based on its physical state at the time of disposal (e.g., pure solid reagent vs. dissolved reaction mixture). The following logical workflow dictates the segregation path.
Logical workflow for the segregation and disposal of the chemical waste.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system, ensuring that researchers can confirm the safety and integrity of the disposal process at each step.
Protocol A: Disposal of Solid Waste (Unused Reagent or Spills)
Solid waste typically consists of expired reagents, contaminated weighing paper, or swept spills.
-
Containment: Collect the solid material using an anti-static, spark-proof scoop. Crucial: Do not use a brush, as the mechanical action will aerosolize the H335-classified dust, leading to respiratory exposure[2].
-
Primary Packaging: Transfer the solid into a chemically compatible, sealable high-density polyethylene (HDPE) or glass container.
-
Validation Step (Primary Seal): After sealing the primary container, invert it over a clean piece of dark paper for 30 seconds. The absence of white particulate matter on the paper validates the integrity of the primary seal.
-
Secondary Containment: Place the primary container inside a secondary leak-proof bin to prevent accidental rupture during logistical transit.
-
Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste: Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS 881673-52-5). Contains Nitrile/Ester. H302, H315, H319, H335."
-
Final Disposition: Transfer to a licensed hazardous waste carrier for high-temperature incineration[2]. Ensure the facility utilizes nitrogen oxide (NOx) scrubbers, as the combustion of the cyano group will generate toxic NOx gases.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
When the compound is used in cross-coupling reactions[1], it is often dissolved in organic solvents.
-
Segregation: Determine the carrier solvent. If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it MUST be routed to the "Halogenated Organic Waste" stream. If dissolved in a non-halogenated solvent (e.g., ethyl acetate, THF), route to the "Non-Halogenated Organic Waste" stream.
-
Neutralization & Validation Step: Before adding the mixture to a sealed waste carboy, use universal pH indicator paper to confirm the solution is neutral (pH 6–8). Highly acidic or basic solutions containing this compound can undergo exothermic hydrolysis of the ester or nitrile groups, generating dangerous pressure inside the sealed carboy.
-
Transfer: Pour the liquid into the designated waste carboy exclusively inside a functioning fume hood to prevent inhalation of volatile solvent vapors.
-
Log Entry: Record the exact mass/volume of the compound added to the waste log to maintain regulatory compliance and prevent downstream chemical incompatibilities.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to mitigate acute toxicity and irritation risks[2].
-
Evacuate & Ventilate: Clear the immediate area. Ensure the local exhaust ventilation is operating at maximum capacity to clear potential airborne dust.
-
PPE Donning: Put on EN374-compliant nitrile gloves, safety goggles (EN 166), and a particulate respirator (N95/P3)[2].
-
Solid Spill Containment: Cover the powder with an inert, damp absorbent (e.g., wet silica gel, vermiculite, or sand)[2]. Causality: The moisture suppresses dust formation, neutralizing the H335 inhalation hazard during cleanup.
-
Collection: Carefully scoop the absorbed mixture into an airtight hazardous waste container using a non-sparking tool.
-
Decontamination & Validation: Wipe the spill area with a solvent in which the compound is soluble (e.g., acetone), followed by a thorough wash with soap and water. Validation: Swipe the cleaned area with a clean, dry tissue; if the tissue shows no discoloration or residue, the decontamination is successful. Dispose of all contaminated wipes as solid hazardous waste.
References
-
Silver-Catalyzed Radical Umpolung Cross-Coupling of Silyl Enol Ethers with Activated Methylene Compounds: Access to Diverse Tricarbonyl Derivatives | The Journal of Organic Chemistry Source: acs.org URL:1
-
Safety Data Sheet - 2-Cyano-4-(4-methoxy-phenyl)-4-oxo-butyric acid ethyl ester (CAS 881673-52-5) Source: fluorochem.co.uk URL:2
Sources
A Researcher's Guide to the Safe Handling of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, a substituted cyanoacrylate with an aromatic ketone moiety, represents a class of compounds with significant potential. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven insights and step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring both the integrity of your research and the well-being of laboratory personnel.
Hazard Assessment: A Synthesis of Structural Analogues
Cyanoacrylate Moiety: The cyanoacrylate group is known for its rapid polymerization in the presence of moisture.[1] This reactivity is the primary source of its potential hazards:
-
Dermal and Ocular Irritation: Contact with skin or eyes can cause irritation.[2] In the case of eye contact, the liquid can cause severe irritation, burning, and tearing.[3]
-
Respiratory Irritation: Vapors can be pungent and irritating to the respiratory system, potentially causing damage to the mucous membranes of the nose, throat, and lungs.[3][4]
-
Exothermic Polymerization: Contact with materials like cotton or wool can trigger a rapid and exothermic (heat-generating) reaction, which may produce smoke and cause burns.[1][5]
Aromatic Ketone Moiety: The methoxyphenyl-oxobutanoate portion of the molecule is a type of aromatic ketone. While generally less reactive than the cyanoacrylate group, similar structures can cause skin and eye irritation.[6]
Based on this analysis, it is prudent to treat Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate as a substance that is harmful if it comes into contact with the skin, is inhaled, or causes serious eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE, with explanations grounded in the anticipated chemical reactivity.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Nitrile gloves offer protection against a range of chemicals, including acids, caustics, and alcohols.[6] For more extended operations, butyl gloves provide excellent resistance to ketones, esters, and aldehydes.[6][7] It is crucial to avoid cotton or wool gloves.[1] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Safety goggles are mandatory to protect against splashes.[8] When pouring or mixing larger volumes, a face shield worn over goggles is essential for comprehensive protection.[9] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect against incidental skin contact.[8] |
| Respiratory Protection | Use in a Well-Ventilated Area or with a Fume Hood | The vapors of cyanoacrylates can be irritating.[1][4] All handling should be performed in a chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure. |
| Footwear | Closed-Toed Shoes | Closed-toed shoes that cover the entire foot are a fundamental laboratory safety requirement to protect against spills.[6][8] |
Operational Protocols: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring safe handling.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly closed original container in a cool, dry, well-ventilated area.[5] Refrigeration is often recommended for long-term storage of cyanoacrylates to maintain their stability.[3]
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
Caption: Safe Handling Workflow for Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
Spill Management
In the event of a spill, prompt and appropriate action is crucial:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[3]
-
Containment: For large spills, contain the material with an inert absorbent such as sand.[10] Do not use cotton or other fibrous materials for cleanup.[10]
-
Neutralization and Solidification: Slowly add water to the contained spill to initiate polymerization.[10]
-
Collection and Disposal: Once the material has solidified, scrape it up and place it in a designated waste container for disposal according to institutional and local guidelines.[10]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Small Quantities
For residual amounts of the liquid in containers, the recommended disposal method is to induce polymerization. This can be achieved by adding a small amount of water to the container and allowing it to cure into a solid polymer.[10] Once fully cured and solid, the container and its contents can typically be disposed of in the regular solid waste stream, in accordance with local regulations.[5][10]
Large Quantities
For larger quantities of unused product, consult your institution's environmental health and safety (EHS) department for guidance on disposal as chemical waste. Do not pour this chemical down the drain.[3]
Emergency Procedures: Preparedness is Key
First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[2] Seek medical attention if symptoms occur.
-
Ingestion: Clean the mouth with water. Do not induce vomiting.[11] Seek medical attention.
The following diagram outlines the immediate first aid response to an exposure event.
Caption: First Aid Response for Exposure to Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate.
By adhering to these guidelines, researchers can confidently and safely work with Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, fostering a secure laboratory environment conducive to scientific advancement.
References
- Benchchem. Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
- Axminster Tools.
- PubChem.
- CDN. Personal Protective Equipment.
- IAI.
- NCBE.
- MIMF.
- Synergy Recycling. Disposal of Adhesives.
- Incurelab.
- Personal Protective Equipment (PPE).
- SJSU Environmental Health & Safety. Personal Protective Equipment: Hands.
- MCR Safety. Understanding Solvents and PPE for Chemical Safety.
- MilliporeSigma.
- Merck.
- Environmental Health and Safety.
- Instructables.
- CUTM Courseware. FINGERPRINTS AND OTHER IMPRESSIONS Module No.
- Fisher Scientific. SAFETY DATA SHEET - 4-(4-Methoxyphenyl)-2-butanone.
- ChemicalBook.
- Fisher Scientific.
- Tennessee Bureau of Investigation.
- Sigma-Aldrich.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl (ethoxymethylene)
- Angene Chemical. Safety Data Sheet - 2-((2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethyl)sulfonyl)ethyl (2-cyanoethyl) diisopropylphosphoramidite.
- ChemicalBook.
- PubChem.
- Chemsrc. ethyl 2-cyano-4-(2-fluorophenyl)
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- 2. fishersci.co.uk [fishersci.co.uk]
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- 4. Cyanoacrylate Ester - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]
- 5. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
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- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
